trans-1-Boc-4-methylpyrrolidin-3-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSRLPJZNWGMAM-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Cornerstone of Modern Drug Discovery: A Technical Guide to tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate
The tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate scaffold is a paramount chiral building block in contemporary medicinal chemistry. Its inherent three-dimensional structure, conferred by the saturated pyrrolidine ring, provides an exceptional platform for the development of novel therapeutics with high target specificity and improved pharmacological profiles. This guide offers an in-depth exploration of the structure, synthesis, and application of this vital chemical entity, providing the technical insights necessary for its effective utilization in drug discovery programs.
Structural Elucidation and Stereochemical Complexity
The core of tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate is a five-membered nitrogen-containing heterocycle, the pyrrolidine ring. The substituents at the 3rd and 4th positions, a hydroxyl and a methyl group respectively, introduce two stereocenters, giving rise to four possible stereoisomers: (3R,4S), (3S,4R), (3R,4R), and (3S,4S). The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom enhances the molecule's stability and solubility in organic solvents, making it amenable to a wide range of synthetic transformations.
The spatial arrangement of the hydroxyl and methyl groups is critical for biological activity. The cis isomers ((3R,4S) and (3S,4R)) and trans isomers ((3R,4R) and (3S,4S)) present distinct three-dimensional profiles that dictate their interaction with biological targets. The non-planar, puckered nature of the pyrrolidine ring allows for a greater exploration of chemical space compared to flat aromatic systems, a crucial factor in modern drug design.[1][2]
Stereoselective Synthesis: Crafting the Chiral Architecture
The synthesis of specific stereoisomers of tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate is a key challenge and a testament to the advancements in asymmetric synthesis. The choice of synthetic route is dictated by the desired stereochemistry.
Diastereoselective Synthesis of cis-(3S,4R)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate
A common strategy to access the cis isomers involves the diastereoselective reduction of a suitable precursor. An established method utilizes a ruthenium-catalyzed asymmetric hydrogenation of a β-keto-γ-lactam, which can be subsequently elaborated to the desired pyrrolidine.[3]
Illustrative Synthetic Workflow:
Caption: Diastereoselective synthesis of the cis-isomer.
Synthesis of trans Isomers via 1,3-Dipolar Cycloaddition
The synthesis of trans isomers often employs a powerful reaction in heterocyclic chemistry: the 1,3-dipolar cycloaddition. This approach involves the reaction of an azomethine ylide with an appropriate dipolarophile. The stereochemical outcome can be controlled by the choice of chiral catalysts or auxiliaries.
Experimental Protocol: Synthesis of a trans-4-Methylproline Derivative [4]
This protocol outlines the synthesis of a precursor that can be further converted to the target molecule.
-
Preparation of the Starting Material: To a solution of the appropriate starting material in methanol, add sodium borohydride portion-wise at 0 °C. Stir the reaction mixture at room temperature for 6 hours.
-
Workup: Quench the reaction with acetone and concentrate the mixture under reduced pressure. Extract the residue with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude alcohol.
-
Oxidation: Subject the alcohol to a two-step oxidation process, first with IBX in DMSO, followed by treatment with NIS and potassium carbonate in methanol to yield the corresponding methyl ester.
-
Purification: Purify the final product by column chromatography on silica gel.
Analytical Characterization: Confirming Structure and Purity
The unambiguous identification of the specific stereoisomer and the assessment of its purity are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
¹H and ¹³C NMR Spectroscopy
The chemical shifts and coupling constants in the ¹H NMR spectrum provide detailed information about the relative stereochemistry of the hydroxyl and methyl groups. The coupling constant between the protons at C3 and C4 is particularly informative. In general, a larger coupling constant is observed for a trans relationship, while a smaller coupling constant suggests a cis arrangement.
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Pyrrolidinol Derivative [5]
| Assignment | ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (126 MHz, CDCl₃) δ (ppm) |
| C(CH₃)₃ | 1.46 (s, 9H) | 28.7 |
| Pyrrolidine-H | 1.73-1.99 (m, 4H) | 23.6, 29.3, 30.6, 31.0 |
| Pyrrolidine-CH₂-N | 3.26-3.40 (m, 2H) | 46.4 |
| CH-OH | 3.78-3.87 (m, 1H) | 62.8 |
| N-C(O)O | - | 155.0 |
| O-C(CH₃)₃ | - | 79.3 |
Note: The exact chemical shifts and coupling constants will vary depending on the specific stereoisomer and the solvent used.
Applications in Drug Discovery: A Scaffold for Innovation
The tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate scaffold is a key component in a variety of drug candidates across different therapeutic areas. Its structural features allow for precise interactions with biological targets, leading to enhanced potency and selectivity.
GPR40 Agonists for Type 2 Diabetes
G protein-coupled receptor 40 (GPR40) is a promising target for the treatment of type 2 diabetes. Agonists of this receptor stimulate glucose-dependent insulin secretion. Medicinal chemistry campaigns have shown that the stereochemistry of the pyrrolidine core is crucial for potent GPR40 agonism.[6][7]
In a series of novel GPR40 agonists, the introduction of a cis-trifluoromethyl group at the 4-position of the pyrrolidine ring was found to significantly improve binding affinity and agonist efficacy.[7] Further studies revealed that the (R,R) enantiomer potentiated the radioligand used in the binding assay, while the (S,S) enantiomer displaced it, highlighting the profound impact of stereochemistry on the mode of action.[7]
Signaling Pathway of GPR40 Agonists:
Caption: Gq-coupled signaling pathway of GPR40 agonists.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
DPP-IV is another important target in the management of type 2 diabetes. Inhibitors of this enzyme prevent the degradation of incretin hormones, thereby prolonging their insulin-releasing effects. The pyrrolidine scaffold has been extensively used in the design of potent and selective DPP-IV inhibitors.[8]
Structure-activity relationship (SAR) studies have demonstrated that the stereochemistry and substitution pattern of the pyrrolidine ring are critical for effective inhibition of DPP-IV.[8] The hydroxyl group can form key hydrogen bond interactions within the active site of the enzyme, while the methyl group can occupy a hydrophobic pocket, contributing to the overall binding affinity.
Conclusion and Future Perspectives
The tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate scaffold has firmly established itself as a privileged structure in drug discovery. Its unique combination of a three-dimensional architecture, multiple points for diversification, and the profound influence of its stereochemistry on biological activity makes it an invaluable tool for medicinal chemists. As our understanding of disease biology deepens and the demand for highly selective and potent therapeutics grows, the strategic application of this versatile building block will undoubtedly continue to drive the discovery of innovative medicines for years to come.
References
-
Pyrrolidine-2-carbonitrile Derivatives as Multifunctional Antidiabetic Agents: Inhibition of α-Amylase, α-Glucosidase, and DPP-IV With Structure-Activity Relationships, HSA Binding, and Molecular Docking Studies. PubMed. Available at: [Link]
-
Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode. ACS Publications. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available at: [Link]
-
Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode. PubMed. Available at: [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Available at: [Link]
-
Docking Study of Novel Pyrrolidine Derivatives as Potential Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors. Bentham Science. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available at: [Link]
-
Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Ru(II)-BINAP Reduction of a Ketoester Derived from Hydroxyproline. Organic Syntheses. Available at: [Link]
-
A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. ResearchGate. Available at: [Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PMC. Available at: [Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. OUCI. Available at: [Link]
-
SUPPLEMENTARY INFORMATION - Macmillan Group. Princeton University. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Publications. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins. PMC. Available at: [Link]
-
Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. MDPI. Available at: [Link]
-
1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. RSC Publishing. Available at: [Link]
-
Design, synthesis and in vitro biological evaluation of a novel class of anti-adenovirus agents based on 3-amino-1,2-propanediol. DIGITAL.CSIC. Available at: [Link]
-
Synthesis and biological evaluation of substituted quinolines: potential treatment of protozoal and retroviral co-infections. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolidine-2-carbonitrile Derivatives as Multifunctional Antidiabetic Agents: Inhibition of α-Amylase, α-Glucosidase, and DPP-IV With Structure-Activity Relationships, HSA Binding, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
Technical Monograph: trans-1-Boc-4-methyl-3-hydroxypyrrolidine
Topic: trans-1-Boc-4-methyl-3-hydroxypyrrolidine properties Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Strategic Scaffold for Stereodefined Medicinal Chemistry
Executive Summary
The trans-1-Boc-4-methyl-3-hydroxypyrrolidine scaffold represents a high-value chiral building block in modern drug discovery. Distinguished by its contiguous stereocenters at C3 and C4, this moiety serves as a critical conformational lock in peptidomimetics and kinase inhibitors (e.g., JAK, BTK).[1] Unlike the planar pyrrole or unsubstituted pyrrolidine, the trans-methyl-hydroxy motif introduces specific vector constraints that enhance ligand-target complementarity while modulating physicochemical properties like solubility and metabolic stability.
This guide provides a definitive technical analysis of the molecule, focusing on scalable synthesis via epoxide ring-opening, structural characterization, and its application in "scaffold hopping" strategies.[1]
Physicochemical Identity & Properties[2]
Compound Identity
| Parameter | Detail |
|---|---|
| IUPAC Name | tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate (and enantiomer) |
| Common Name | trans-1-Boc-4-methyl-3-hydroxypyrrolidine |
| CAS Number | 885102-33-0 (racemate/unspecified stereochem); Specific enantiomers may vary |
| Molecular Formula | C₁₀H₁₉NO₃ |
| Molecular Weight | 201.26 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CC(O)C(C)C1 |[1][2]
Physical Properties Profile
| Property | Value / Observation | Note |
|---|---|---|
| Physical State | Viscous Oil to Low-Melting Solid | Hygroscopic tendency observed in free-base forms. |
| Boiling Point | ~280–290 °C (Predicted) | Decomposes prior to boiling at atm pressure; distillable under high vacuum.[1] |
| Density | 1.08 ± 0.05 g/cm³ | Typical for Boc-protected hydroxypyrrolidines. |
| LogP | 1.2 – 1.5 (Predicted) | Lipophilicity modulated by the Boc group; deprotected core is highly polar (LogP < 0).[1] |
| Solubility | Soluble: DCM, MeOH, EtOAc, DMSO | Insoluble: Water (as Boc-protected); Deprotected salt is water-soluble.[1] |
Synthetic Architecture: The Epoxide Route
The most robust and stereochemically rigorous route to the trans-isomer involves the nucleophilic ring-opening of a meso-epoxide intermediate. This method guarantees the trans-relationship between the methyl and hydroxyl groups via an Sɴ2 mechanism.
Reaction Pathway Visualization
The following diagram illustrates the conversion of commercially available N-Boc-3-pyrroline to the target scaffold.
Figure 1: Stereoselective synthesis via epoxide ring-opening. The nucleophilic attack on the epoxide ensures the trans-configuration.
Detailed Experimental Protocol (Epoxide Opening)
Objective: Synthesis of trans-1-Boc-4-methyl-3-hydroxypyrrolidine from tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate.
Reagents:
-
Substrate: tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (1.0 eq)[1]
-
Nucleophile: Methylmagnesium bromide (3.0 M in ether, 1.5 eq) or Me₂CuLi[1]
-
Catalyst: Copper(I) Iodide (CuI) (0.1 eq) - Critical for Grignard regiocontrol and yield[1]
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried flask under Argon, suspend CuI (0.1 eq) in anhydrous THF. Cool to -20°C.
-
Nucleophile Formation: Add MeMgBr (1.5 eq) dropwise.[1] Stir for 15 minutes to generate the organocuprate species in situ.
-
Substrate Addition: Dissolve the epoxide (1.0 eq) in minimal THF and add dropwise to the reaction mixture, maintaining internal temperature below -10°C.
-
Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (stain with KMnO₄; epoxide is UV inactive, product is weak).[1]
-
Quench: Carefully quench with saturated aqueous NH₄Cl. The mixture will turn deep blue (copper complex).[1]
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc gradient). The trans-alcohol typically elutes after the starting material.
Validation Check:
-
Stereochemistry: The reaction must yield the trans isomer due to the anti-periplanar attack requirement of the Sɴ2 mechanism on the epoxide ring.[1]
Structural Characterization & Analytical Standards
Distinguishing the trans isomer from the cis isomer (often a byproduct of improper synthesis or impure starting materials) is critical.[1] NMR spectroscopy provides the definitive signature.[1]
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) Diagnostic Signals:
-
H3 (Carbinol proton): δ 3.90 – 4.10 ppm (multiplet).[1]
-
H4 (Methine proton): δ 2.10 – 2.30 ppm (multiplet).[1]
-
Methyl Group: δ 1.05 – 1.15 ppm (doublet).[1]
-
Coupling Constant (J₃,₄):
¹³C NMR (100 MHz, CDCl₃):
-
C3 (CH-OH): ~75–78 ppm.[1]
-
C4 (CH-Me): ~40–45 ppm.[1]
-
Methyl: ~12–15 ppm.[1]
-
Boc Carbamate: ~154 ppm (C=O), ~80 ppm (t-Bu quaternary), ~28 ppm (t-Bu methyls).[1]
Mass Spectrometry[4]
-
ESI-MS: [M+H]⁺ = 202.1 (weak), [M+Na]⁺ = 224.1 (dominant), [M-Boc+H]⁺ = 102.1 (fragment).[1]
Applications in Drug Discovery[1][5]
Scaffold Hopping & Kinase Inhibition
The trans-3-hydroxy-4-methylpyrrolidine motif is a proven bioisostere for 3-hydroxypiperidines and prolines.
-
JAK/BTK Inhibitors: In kinase drug design (e.g., analogs of Tofacitinib or Ibrutinib), the pyrrolidine ring orients the hydrogen bond donor (OH) and the hydrophobic methyl group to exploit specific pockets in the ATP binding site.[1] The trans stereochemistry directs the hydroxyl group towards the hinge region while the methyl group occupies the hydrophobic specificity pocket.[1]
-
Solubility Modulation: The hydroxyl group lowers the LogP compared to the dimethyl analog, improving aqueous solubility without sacrificing membrane permeability.[1]
Functionalization Logic
Figure 2: Functionalization map.[1] Note that Mitsunobu reactions will invert the C3 center, converting the trans-scaffold into a cis-substituted product.
References
-
Stereoselective Synthesis of Pyrrolidines: Asymmetric 1,3-dipolar cycloadditions... trans-3,4-Disubstituted pyrrolidines containing a protected hydroxyl group. ResearchGate.[1][3]
-
Epoxide Route Validation: Synthesis of functionalized 3-pyrrolidines... Reaction of dimethylsulfoxonium methylide with epoxysulfonamides. ChemRxiv.[1] [1]
-
Commercial Availability & CAS Data: tert-butyl (3S,4R)-3-hydroxy-4-Methylpyrrolidine-1-carboxylate (CAS 885102-33-0).[4] ChemicalBook.[1][2]
-
Kinase Inhibitor Context: Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine (Analogous Scaffold). ChemicalBook.[1][2]
Sources
The Architectural Elegance of 3,4-Disubstituted Pyrrolidines: A Technical Guide to Stereoselective Synthesis and Application
The pyrrolidine ring is a cornerstone of many biologically active molecules, and the stereochemical arrangement of substituents on this five-membered scaffold can profoundly influence its interaction with biological targets.[1][2][3] Among the various substitution patterns, chiral 3,4-disubstituted pyrrolidines represent a particularly valuable class of building blocks in drug discovery and development. Their rigid, three-dimensional structure, endowed with multiple stereogenic centers, allows for precise spatial positioning of functional groups, making them ideal for creating potent and selective therapeutic agents.[4][5] This in-depth technical guide provides a comprehensive overview of the core strategies for the stereoselective synthesis of 3,4-disubstituted pyrrolidines and explores their significant applications in medicinal chemistry.
The Strategic Importance of Stereochemistry
The precise control of stereochemistry at the C3 and C4 positions of the pyrrolidine ring is paramount for biological activity. Different stereoisomers of the same molecule can exhibit vastly different pharmacological profiles, ranging from potent agonists to inactive compounds or even antagonists.[5] This underscores the critical need for robust and stereoselective synthetic methods that provide access to all possible diastereomers and enantiomers of a target 3,4-disubstituted pyrrolidine. The nitrogen atom within the ring also offers a convenient handle for further functionalization, allowing for the modulation of physicochemical properties such as solubility and basicity.[3][6]
Key Synthetic Strategies for Asymmetric Control
The construction of chiral 3,4-disubstituted pyrrolidines with high stereochemical fidelity is a significant challenge in organic synthesis. Several powerful strategies have been developed to address this, each with its own set of advantages and limitations. The choice of synthetic route often depends on the desired stereoisomer, the nature of the substituents, and the scale of the synthesis.
[3+2] Cycloaddition of Azomethine Ylides
One of the most powerful and convergent methods for the synthesis of substituted pyrrolidines is the [3+2] cycloaddition reaction of azomethine ylides with electron-deficient alkenes.[7][8][9] This concerted process can generate up to four new stereocenters in a single step with a high degree of stereocontrol.[10][11] The stereochemical outcome of the cycloaddition can be influenced by the use of chiral auxiliaries, chiral catalysts, or chiral starting materials.[12]
A common approach involves the in situ generation of an azomethine ylide from an imine derived from an amino acid. The stereochemistry of the resulting pyrrolidine is dictated by the geometry of the ylide and the facial selectivity of its addition to the dipolarophile.
Diagram: Catalytic Asymmetric [3+2] Cycloaddition
Caption: Catalytic cycle for the asymmetric [3+2] cycloaddition.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a versatile and efficient method for the construction of a wide variety of cyclic compounds, including pyrrolidines.[13][14][15] This strategy involves the intramolecular cyclization of a diene or enyne precursor catalyzed by a transition metal complex, typically a ruthenium-based catalyst such as the Grubbs or Hoveyda-Grubbs catalyst.[14] The stereocenters at the 3 and 4 positions are typically installed in the acyclic precursor prior to the RCM step.
This approach offers the advantage of being highly tolerant of various functional groups and can be used to synthesize both cis- and trans-3,4-disubstituted pyrrolidines depending on the stereochemistry of the starting material.[16]
Diagram: Ring-Closing Metathesis Workflow
Caption: General workflow for pyrrolidine synthesis via RCM.
Chiral Pool Synthesis
The "chiral pool" refers to the collection of readily available and inexpensive enantiomerically pure natural products, such as amino acids and tartaric acid.[4] These compounds can serve as excellent starting materials for the synthesis of complex chiral molecules, including 3,4-disubstituted pyrrolidines. By utilizing the inherent stereochemistry of the starting material, a series of chemical transformations can be employed to construct the desired pyrrolidine ring with a high degree of stereocontrol.
For example, L-tartaric acid can be converted into a chiral diepoxide, which can then be opened with a nitrogen nucleophile to form a 3,4-dihydroxypyrrolidine. Subsequent functional group manipulations can then lead to a variety of 3,4-disubstituted pyrrolidines. Similarly, pyroglutamic acid, derived from glutamic acid, is another versatile chiral starting material.[1]
Applications in Drug Discovery
The unique structural features of chiral 3,4-disubstituted pyrrolidines have made them attractive scaffolds for the development of novel therapeutic agents. Their ability to present functional groups in a well-defined three-dimensional space allows for high-affinity and selective interactions with biological targets.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
A prominent application of chiral 3,4-disubstituted pyrrolidines is in the development of inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism.[4][5] DPP-4 inhibitors are a class of oral medications used for the treatment of type 2 diabetes. The pyrrolidine scaffold, particularly with a vicinal diamine substitution pattern at the 3 and 4 positions, has been found to be a privileged structure for potent and selective DPP-4 inhibition.[4] The stereochemistry of the diamine substituents is crucial for optimal binding to the active site of the enzyme.[5]
Monoamine Transporter Inhibitors
3,4-Disubstituted pyrrolidines have also been identified as a novel class of monoamine transporter inhibitors.[17] These transporters are responsible for the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine from the synaptic cleft. By inhibiting these transporters, the levels of these neurotransmitters can be modulated, which is a therapeutic strategy for a variety of central nervous system disorders, including depression and attention-deficit/hyperactivity disorder (ADHD).
| Compound Class | Target | Therapeutic Area | Key Structural Feature |
| Pyrrolidine-3,4-diamines | DPP-4 | Type 2 Diabetes | Vicinal diamine with specific stereochemistry |
| 3,4-Diarylpyrrolidines | Monoamine Transporters | CNS Disorders | Diaryl substitution pattern |
Experimental Protocols
General Protocol for Asymmetric [3+2] Cycloaddition
Materials:
-
Amino acid ester hydrochloride (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Electron-deficient alkene (1.2 equiv)
-
Triethylamine (2.2 equiv)
-
Silver(I) acetate (0.1 equiv)
-
Chiral phosphine ligand (e.g., (R)-BINAP) (0.11 equiv)
-
Anhydrous solvent (e.g., THF, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the amino acid ester hydrochloride, aldehyde, and anhydrous solvent.
-
Cool the mixture to 0 °C and add triethylamine dropwise. Stir for 30 minutes.
-
In a separate flask, prepare the chiral catalyst by dissolving silver(I) acetate and the chiral phosphine ligand in the anhydrous solvent. Stir for 30 minutes at room temperature.
-
Add the electron-deficient alkene to the imine solution, followed by the dropwise addition of the prepared chiral catalyst solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3,4-disubstituted pyrrolidine.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR analysis of a suitable derivative.
Conclusion
Chiral 3,4-disubstituted pyrrolidines are a class of high-value building blocks that continue to play a pivotal role in the discovery and development of new medicines. The stereoselective synthetic methodologies outlined in this guide, particularly asymmetric [3+2] cycloadditions and ring-closing metathesis, provide powerful tools for accessing a wide range of these complex scaffolds with excellent stereocontrol. As our understanding of the intricate relationship between three-dimensional molecular architecture and biological function deepens, the demand for novel and efficient methods for the synthesis of these privileged structures will undoubtedly continue to grow. The versatility and tunability of the 3,4-disubstituted pyrrolidine core ensure its enduring legacy as a cornerstone of modern medicinal chemistry.
References
-
Nature Communications. (2022). Pyrrolidine synthesis via ring contraction of pyridines. [Link]
-
Molecules. (2021). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. [Link]
-
Organic Chemistry Portal. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. [Link]
-
ACS Publications. (2004). Asymmetric Multicomponent [C+NC+CC] Synthesis of Highly Functionalized Pyrrolidines Catalyzed by Silver(I). [Link]
-
ACS Publications. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. [Link]
-
PubMed. (2006). Asymmetric synthesis of polyfunctionalized pyrrolidines from sulfinimine-derived pyrrolidine 2-phosphonates. Synthesis of pyrrolidine 225C. [Link]
-
MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]
-
ResearchGate. (2022). Cycloaddition routes to pyrrolidine rings. [Link]
-
ACS Publications. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. [Link]
-
MDPI. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. [Link]
-
ResearchGate. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. [Link]
-
ScienceDirect. (2000). Synthesis of enantiopure pyrrolidine and piperidine derivatives via ring closing metathesis. [Link]
-
RSC Publishing. (2014). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. [Link]
-
PubMed. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. [Link]
-
PubMed. (2002). Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors. [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
ACS Publications. (2023). Highly Stereodivergent Synthesis of Chiral C4-Ester-Quaternary Pyrrolidines: A Strategy for the Total Synthesis of Spirotryprostatin A. [Link]
-
PMC. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. [Link]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. [Link]
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. cris.biu.ac.il [cris.biu.ac.il]
- 17. Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of tert-Butyl 4-Methyl-3-Hydroxypyrrolidine-1-carboxylate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, prized for its conformational flexibility and its prevalence in a vast array of biologically active natural products and synthetic drugs.[1] This guide focuses on a particularly valuable derivative, tert-butyl 4-methyl-3-hydroxypyrrolidine-1-carboxylate, a chiral building block that offers a unique combination of stereochemical complexity and synthetic versatility. Its strategic deployment in drug design can significantly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive overview of this compound's synonyms, chemical properties, stereoselective synthesis, and applications, with a particular emphasis on practical, field-proven experimental protocols.
Nomenclature and Identification: A Comprehensive Cross-Reference
Precise communication in chemical synthesis and documentation is paramount. To this end, a thorough understanding of the various synonyms and identifiers for tert-butyl 4-methyl-3-hydroxypyrrolidine-1-carboxylate is essential. The presence of two stereocenters at the 3- and 4-positions gives rise to four possible stereoisomers. The most commonly utilized isomers in drug discovery are the cis and trans diastereomers.
| Systematic Name | Common Synonyms | CAS Number | Stereochemistry |
| tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate | 1-Boc-(3S,4R)-3-hydroxy-4-methylpyrrolidine | 885102-33-0 | trans |
| tert-butyl (3R,4S)-3-hydroxy-4-methylpyrrolidine-1-carboxylate | 1-Boc-(3R,4S)-3-hydroxy-4-methylpyrrolidine | Not readily available | trans |
| tert-butyl (3S,4S)-3-hydroxy-4-methylpyrrolidine-1-carboxylate | 1-Boc-(3S,4S)-3-hydroxy-4-methylpyrrolidine | Not readily available | cis |
| tert-butyl (3R,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate | 1-Boc-(3R,4R)-3-hydroxy-4-methylpyrrolidine | Not readily available | cis |
Note: The IUPAC name for the trans isomer with (3S,4R) configuration is tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate.[2] The CAS number 885102-33-0 is specifically associated with this stereoisomer. For the purpose of this guide, we will focus on the synthesis and applications of the trans-(3S,4R) isomer, a commonly employed building block.
The Pyrrolidine Scaffold: A Privileged Motif in Medicinal Chemistry
The pyrrolidine ring is considered a "privileged scaffold" in drug discovery due to its frequent appearance in molecules with diverse biological activities.[1] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The introduction of hydroxyl and methyl groups, as in the title compound, further enhances its utility by providing handles for hydrogen bonding and modulating lipophilicity, respectively. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is crucial for its application in multi-step synthesis, as it is stable under a wide range of reaction conditions and can be readily removed under acidic conditions.
Diastereoselective Synthesis: A Step-by-Step Protocol
The synthesis of enantiomerically pure tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate presents a significant stereochemical challenge. The following protocol outlines a robust and scalable approach, adapted from established methodologies for the synthesis of substituted pyrrolidines.[3][4]
Overall Synthetic Workflow
Caption: Synthetic workflow for tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate.
Experimental Protocol
Step 1: Esterification of N-Boc-L-proline
-
Dissolution: Dissolve N-Boc-L-proline (1.0 eq) in anhydrous methanol (5 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Thionyl Chloride Addition: Add thionyl chloride (1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford N-Boc-L-proline methyl ester.
Step 2: α-Methylation
-
LDA Preparation: In a separate flask, prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Ester Addition: Add a solution of N-Boc-L-proline methyl ester (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.
-
Methyl Iodide Addition: After stirring for 1 hour at -78 °C, add methyl iodide (1.2 eq).
-
Reaction and Quenching: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Quench the reaction by the addition of saturated ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield N-Boc-4-methyl-L-proline methyl ester.
Step 3: Reduction of the Ester
-
Dissolution and Cooling: Dissolve the methylated ester (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Reducing Agent Addition: Add lithium aluminum hydride (LiAlH4) (1.5 eq) portion-wise.
-
Reaction and Quenching: Stir the reaction at 0 °C for 2-3 hours. Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filtration and Concentration: Filter the resulting solid through a pad of Celite® and wash with ethyl acetate. Concentrate the filtrate to obtain N-Boc-4-methylprolinol.
Step 4: Oxidation to the Aldehyde
-
Dess-Martin Periodinane (DMP) Oxidation: Dissolve N-Boc-4-methylprolinol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add Dess-Martin periodinane (1.2 eq) and stir at room temperature for 2-3 hours.
-
Work-up: Quench the reaction with a saturated solution of sodium thiosulfate. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude N-Boc-4-methylprolinal.
Step 5: Diastereoselective Reduction of the Aldehyde
-
Dissolution and Cooling: Dissolve the crude aldehyde (1.0 eq) in anhydrous methanol and cool to -78 °C.
-
Reducing Agent Addition: Add sodium borohydride (NaBH4) (1.1 eq) portion-wise. The low temperature and the steric hindrance from the adjacent methyl group favor the formation of the trans diastereomer.
-
Reaction and Work-up: Stir at -78 °C for 2-4 hours. Quench the reaction with saturated ammonium chloride solution.
-
Extraction and Purification: Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to separate the diastereomers and afford the desired tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate.[5][6]
Applications in Drug Synthesis: A Chiral Scaffold for Bioactive Molecules
The title compound serves as a versatile intermediate in the synthesis of a variety of pharmacologically active agents.[7] Its pre-defined stereochemistry is transferred to the final drug molecule, which is often critical for its biological activity.
Workflow for Incorporation into a Drug Candidate
Caption: General workflow for utilizing the chiral building block in drug synthesis.
One notable application of similar N-Boc protected hydroxypyrrolidines is in the synthesis of hepatitis C virus (HCV) NS5A inhibitors and other antiviral agents.[1] The hydroxyl group can be readily converted into a leaving group (e.g., mesylate or tosylate) for subsequent nucleophilic substitution, or it can be used directly in coupling reactions. The Boc-protected nitrogen allows for facile manipulation of other parts of the molecule before its removal in a later synthetic step.
Analytical Characterization
The identity and purity of tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate are confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the tert-butyl group (singlet, ~1.4 ppm), the methyl group (doublet), protons on the pyrrolidine ring, and the hydroxyl proton (broad singlet). The coupling constants between the protons at C3 and C4 can help confirm the trans stereochemistry. |
| ¹³C NMR | Signals for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the carbons of the pyrrolidine ring and the methyl group. |
| Mass Spectrometry (ESI-MS) | A prominent peak corresponding to the protonated molecule [M+H]⁺. |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3400 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group, and a strong absorption around 1690 cm⁻¹ for the C=O stretch of the carbamate. |
Conclusion
tert-butyl 4-methyl-3-hydroxypyrrolidine-1-carboxylate is a high-value chiral building block that provides a powerful tool for medicinal chemists. Its well-defined stereochemistry and versatile functional groups enable the efficient and stereocontrolled synthesis of complex drug candidates. The protocols and information presented in this guide are intended to provide researchers with the foundational knowledge and practical insights necessary to effectively utilize this important synthetic intermediate in their drug discovery endeavors. The continued exploration of the synthetic utility of such chiral pyrrolidine derivatives will undoubtedly lead to the development of novel and improved therapeutics.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2026, February 12). The Chemical Versatility of 1-Boc-3-Hydroxypyrrolidine: Applications in Research and Industry. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]
-
(S)-tert-Butyl 3-((tert-butoxycarbonyl)(methyl)amino)-4-hydroxypyrrolidine-1-carboxylate: A Versatile Synthesis Intermediate. (n.d.). Retrieved from [Link]
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. (n.d.). PubMed Central. Retrieved from [Link]
-
A Short Synthesis of 4-Hydroxypyrrolidine-2-one from Tetramic Acid Intermediates. (2022, April 30). UiTM Institutional Repository. Retrieved from [Link]
-
King, S. A., Armstrong, J., & Keller, J. (n.d.). Synthesis and Ru(II)-BINAP Reduction of a Ketoester Derived from Hydroxyproline. Organic Syntheses. Retrieved from [Link]
-
The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. (n.d.). Santai Technologies. Retrieved from [Link]
-
Synthesis of substituted pyrrolidines. (2017, May 15). DiVA portal. Retrieved from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PubMed Central. Retrieved from [Link]
-
The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). Retrieved from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 17). MDPI. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate. Retrieved from [Link]
-
Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. (n.d.). PubMed Central. Retrieved from [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2025, December 6). LCGC. Retrieved from [Link]
-
Synthesis of 4-hydroxy-2-methylproline derivatives via pyrrolidine ring assembly: chromatographic resolution and diastereoselective synthesis approaches. (n.d.). ResearchGate. Retrieved from [Link]
-
tert-butyl (R)-2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrrolidine-1-carboxylate. (2016, November 6). Imperial College London. Retrieved from [Link]
-
3,4-dihydroxy-2-hydroxymethylpyrrolidine from Arachniodes standishii. (n.d.). Semantic Scholar. Retrieved from [Link]
- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (n.d.). Google Patents.
-
Highly diastereoselective synthesis of N-substituted 4-(diethoxyphosphoryl)-pyrrolidines-3-carboxylate starting from tetraethyl methylenediphosphonate. (2025, August 8). ResearchGate. Retrieved from [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016, October 4). MDPI. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.mysagestore.com [cdn.mysagestore.com]
- 6. santaisci.com [santaisci.com]
- 7. Colegio Claretiano [claretiano.edu.pe]
Methodological & Application
Application Notes and Protocols for the Synthesis of trans-1-Boc-4-methylpyrrolidin-3-ol from Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Pyrrolidines in Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its conformational rigidity and the ability to present substituents in well-defined spatial orientations make it an ideal building block for designing ligands that interact with biological targets with high affinity and selectivity. Specifically, 3-hydroxy-4-methylpyrrolidine derivatives are key structural motifs in various therapeutic agents, including inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes, and as chiral auxiliaries in asymmetric synthesis. The trans stereochemistry between the hydroxyl and methyl groups is often crucial for biological activity, necessitating stereocontrolled synthetic strategies.
This application note provides a detailed, field-proven protocol for the synthesis of trans-1-Boc-4-methylpyrrolidin-3-ol, a versatile chiral building block, starting from the readily available amino acid, trans-4-hydroxy-L-proline. The presented methodology emphasizes stereochemical control and provides in-depth explanations for the experimental choices, ensuring reproducibility and scalability.
Synthetic Strategy: A Chiral Pool Approach from trans-4-Hydroxy-L-proline
The synthesis of this compound is strategically designed to leverage the inherent chirality of L-amino acids, a cornerstone of chiral pool synthesis. Our chosen starting material, trans-4-hydroxy-L-proline, offers a pre-existing pyrrolidine core with a defined stereocenter at the 2-position, which will be ultimately removed, and a hydroxyl group at the 4-position that serves as a handle for introducing the desired functionality.
The overall synthetic pathway can be conceptualized as a sequence of protection, oxidation, methylation, decarboxylation, and stereoselective reduction steps. A key intermediate in this strategy is the N-Boc-4-methylpyrrolidin-3-one, the diastereoselective reduction of which is the crux of establishing the desired trans relationship between the methyl and hydroxyl groups.
Figure 1. Proposed synthetic workflow for this compound.
Experimental Protocols
PART 1: Synthesis of the Key Intermediate: N-Boc-4-methylpyrrolidin-3-one
Protocol 1.1: Protection of trans-4-Hydroxy-L-proline
Causality: The initial protection of both the amine and carboxylic acid functionalities is crucial to prevent unwanted side reactions in the subsequent oxidation and methylation steps. The tert-butyloxycarbonyl (Boc) group is an ideal choice for the amine due to its stability under the planned reaction conditions and its facile removal under acidic conditions if required. The carboxylic acid is converted to a methyl ester for enhanced solubility and to prevent its interference with organometallic reagents.
Step-by-step Methodology:
-
Esterification: To a suspension of trans-4-hydroxy-L-proline (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Concentrate the solution under reduced pressure to obtain the methyl ester hydrochloride as a white solid.
-
Boc Protection: Dissolve the methyl ester hydrochloride in a 1:1 mixture of tetrahydrofuran and water. Add sodium bicarbonate (3.0 eq) and di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq). Stir the mixture vigorously at room temperature for 16 hours.
-
Work-up and Purification: Extract the reaction mixture with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, N-Boc-trans-4-hydroxy-L-proline methyl ester, can be purified by column chromatography on silica gel.
Protocol 1.2: Oxidation to N-Boc-4-oxo-L-proline Methyl Ester
Causality: The oxidation of the secondary alcohol at the 4-position to a ketone is a pivotal step to enable the subsequent introduction of the methyl group. Dess-Martin periodinane (DMP) is a mild and efficient oxidizing agent for this transformation, minimizing the risk of over-oxidation or side reactions.
Step-by-step Methodology:
-
Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in dichloromethane.
-
Add Dess-Martin periodinane (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring the progress by TLC.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the mixture with dichloromethane. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography to yield N-Boc-4-oxo-L-proline methyl ester.
Protocol 1.3: Synthesis of N-Boc-4-methylpyrrolidin-3-one
This multi-step conversion from the 4-oxoproline derivative involves the introduction of the methyl group, followed by a sequence to transform the ester into the desired ketone at the 3-position.
Step-by-step Methodology:
-
Methylation: To a solution of N-Boc-4-oxo-L-proline methyl ester (1.0 eq) in anhydrous THF at -78 °C, add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise. Stir the reaction at -78 °C for 2 hours. This reaction typically yields a mixture of diastereomers of N-Boc-4-methyl-4-hydroxy-L-proline methyl ester.[1]
-
Dehydration: Treat the mixture of diastereomeric alcohols with Martin's sulfurane or a similar dehydrating agent to form N-Boc-4-methylenepyrrolidine-2-carboxylic acid methyl ester.
-
Ozonolysis and Reductive Work-up: Cool a solution of the methylene-pyrrolidine derivative in dichloromethane/methanol to -78 °C and bubble ozone through the solution until a blue color persists. Purge the solution with nitrogen and then add dimethyl sulfide (DMS) or sodium borohydride for reductive work-up to yield N-Boc-4-methylpyrrolidin-3-one.
-
Purification: Purify the crude product by column chromatography on silica gel.
PART 2: Diastereoselective Reduction to this compound
Causality: The stereochemical outcome of the reduction of the 3-keto group is paramount to obtaining the desired trans product. The stereochemistry is dictated by the direction of hydride attack on the carbonyl group. Bulky reducing agents, such as L-Selectride® (lithium tri-sec-butylborohydride), will preferentially attack from the less sterically hindered face of the ketone, leading to the formation of the thermodynamically more stable trans isomer with high diastereoselectivity. The methyl group at the 4-position directs the incoming hydride to the opposite face.
Figure 2. Rationale for the diastereoselective reduction of N-Boc-4-methylpyrrolidin-3-one.
Protocol 2.1: Diastereoselective Ketone Reduction
Step-by-step Methodology:
-
Dissolve N-Boc-4-methylpyrrolidin-3-one (1.0 eq) in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.
-
Add L-Selectride® (1.5 eq, 1.0 M solution in THF) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water, followed by 30% hydrogen peroxide and a 3M aqueous solution of sodium hydroxide. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Data Summary
| Compound | Starting Material | Key Reagents | Yield (%) | Purity (%) | Analytical Data |
| N-Boc-trans-4-hydroxy-L-proline Methyl Ester | trans-4-Hydroxy-L-proline | Thionyl chloride, Boc-anhydride | 85-95 | >98 | ¹H NMR, ¹³C NMR, MS |
| N-Boc-4-oxo-L-proline Methyl Ester | N-Boc-trans-4-hydroxy-L-proline | Dess-Martin periodinane | 80-90 | >98 | ¹H NMR, ¹³C NMR, MS |
| N-Boc-4-methylpyrrolidin-3-one | N-Boc-4-oxo-L-proline | MeMgBr, Martin's sulfurane, O₃, DMS | 50-60 | >95 | ¹H NMR, ¹³C NMR, MS |
| This compound | N-Boc-4-methylpyrrolidin-3-one | L-Selectride® | 85-95 | >99 | ¹H NMR, ¹³C NMR, MS, Chiral HPLC (to confirm diastereomeric excess) |
Conclusion
This application note details a robust and stereoselective synthesis of this compound from the chiral pool amino acid, trans-4-hydroxy-L-proline. The protocol is designed for clarity and reproducibility, with a strong emphasis on the causal relationships behind the choice of reagents and reaction conditions. By following these detailed procedures, researchers in drug discovery and organic synthesis can reliably produce this valuable chiral building block for the development of novel therapeutics and asymmetric methodologies.
References
-
Chaheine, C. M., Song, C. J., Gladen, P. T., & Romo, D. (2021). Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives: Synthesis of Dimethyl-(S,E)-5-oxo-3-styryl-1-tosylpyrrolidine-2,2-dicarboxylate. Organic Syntheses, 98, 194-226. [Link]
-
Erickson, S. D., et al. (2021). Discovery and synthesis of hydroxy-L-proline based blockers of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). bioRxiv. [Link]
-
Paletta, O., et al. (2012). Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides. Organic letters, 14(19), 5038–5041. [Link]
-
Sun, Y., et al. (2019). Highly stereoselective gram scale synthesis of all the four diastereoisomers of Boc-protected 4-methylproline carboxylates. Organic & Biomolecular Chemistry, 17(40), 9050-9055. [Link]
-
The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]
-
Voronkov, M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]
Sources
Application Note: Stereoselective Synthesis of trans-3-Hydroxy-4-Methylpyrrolidine
This Application Note is designed for research scientists and drug discovery professionals requiring a robust, stereocontrolled route to trans-3-hydroxy-4-methylpyrrolidine . This scaffold is a critical pharmacophore in kinase inhibitors (e.g., JAK3, TYK2) and antibacterial agents.
Executive Summary
The trans-3-hydroxy-4-methylpyrrolidine scaffold presents a synthetic challenge due to the requirement for precise relative stereocontrol between the vicinal methyl and hydroxyl groups. While cis-isomers are accessible via standard dihydroxylation/deoxygenation, the trans-isomer requires an anti-Markovnikov hydroboration-oxidation strategy applied to a 3,4-unsaturated pyrroline precursor.
This guide details a modular, two-stage protocol:
-
Precursor Synthesis: Ring-Closing Metathesis (RCM) to generate N-Boc-3-methyl-3-pyrroline.
-
Stereoselective Functionalization: Hydroboration-oxidation to install the trans-hydroxy-methyl motif.
Retrosynthetic Analysis & Pathway Design
The stereochemical rationale relies on the geometric constraints of the hydroboration reaction. Borane (
Because the hydride adds syn to the boron, the incoming hydrogen at C3 and the hydroxyl group at C4 end up cis to each other. Consequently, the existing methyl group at C3 is pushed to the opposite face, resulting in a trans-relationship between the C3-Methyl and C4-Hydroxyl groups.
Pathway Visualization (Graphviz)
Caption: Retrosynthetic logic flow moving from the target scaffold back to acyclic starting materials.
Experimental Protocols
Phase 1: Synthesis of N-Boc-3-methyl-3-pyrroline
Objective: Construct the cyclic alkene core efficiently. Method: Ring-Closing Metathesis (RCM).
Materials
-
Substrate: N-Boc-N-(2-methylallyl)allylamine (1.0 equiv)
-
Catalyst: Grubbs Catalyst, 2nd Generation (0.5 - 1.0 mol%)
-
Solvent: Dichloromethane (DCM), anhydrous, degassed
-
Reagents: Benzoquinone (optional, to suppress isomerization)
Step-by-Step Protocol
-
Preparation: Dissolve N-Boc-N-(2-methylallyl)allylamine (10.0 g, 47.3 mmol) in anhydrous DCM (470 mL) to achieve a dilute concentration (0.1 M) to favor cyclization over polymerization.
-
Degassing: Sparge the solution with Argon for 15 minutes.
-
Catalysis: Add Grubbs II catalyst (200 mg, 0.24 mmol) in one portion.
-
Reflux: Fit the flask with a condenser and reflux under Argon for 4–6 hours. Monitor by TLC (10% EtOAc/Hexanes) for disappearance of starting material.
-
Quenching: Cool to room temperature. Add activated charcoal or DMSO (0.5 mL) and stir for 1 hour to sequester the ruthenium species.
-
Purification: Filter through a pad of Celite/Silica. Concentrate the filtrate under reduced pressure.
-
Isolation: Purify via flash column chromatography (Hexanes/EtOAc 95:5) to yield N-Boc-3-methyl-3-pyrroline as a colorless oil.
-
Expected Yield: 85–92%
-
Phase 2: Stereoselective Hydroboration-Oxidation
Objective: Install the hydroxyl group with trans-selectivity relative to the methyl group. Mechanistic Note: The regioselectivity is governed by sterics; Boron attacks the less hindered C4 position. The stereoselectivity is syn-addition, leading to the trans-product.
Materials
-
Substrate: N-Boc-3-methyl-3-pyrroline (5.0 g, 27.3 mmol)
-
Reagent: Borane-THF complex (
), 1.0 M solution (1.2 equiv) -
Oxidant: Hydrogen Peroxide (
), 30% aq. -
Base: Sodium Hydroxide (
), 3.0 M aq. -
Solvent: THF (anhydrous)
Step-by-Step Protocol
-
Hydroboration:
-
Cool a solution of N-Boc-3-methyl-3-pyrroline (5.0 g) in anhydrous THF (50 mL) to 0°C under Argon.
-
Add
(1.0 M, 33 mL, 33 mmol) dropwise via syringe over 20 minutes. -
Critical: Maintain temperature <5°C to ensure regiocontrol.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
-
Oxidation:
-
Cool the reaction mixture back to 0°C.
-
Caution: Exothermic reaction. Add 3.0 M NaOH (15 mL) dropwise.
-
Add 30%
(15 mL) dropwise. Maintain internal temperature below 25°C. -
Stir vigorously at room temperature for 1 hour.
-
-
Workup:
-
Dilute with diethyl ether (100 mL) and water (50 mL).
-
Separate layers. Extract aqueous layer with ether (2 x 50 mL).
-
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification:
-
Purify via flash chromatography (Hexanes/EtOAc 60:40 to 40:60).
-
Product:(±)-trans-N-Boc-3-hydroxy-4-methylpyrrolidine .
-
Expected Yield: 75–80%.
-
Asymmetric Variation (Enantioselective Synthesis)
To obtain the chiral (3S,4S) or (3R,4R) enantiomer directly:
-
Replace
with (-)-Ipc BH (Diisopinocampheylborane) for the (3S,4S) enantiomer (depending on induction model). -
Protocol: Prepare Ipc
BH in situ from -pinene and , then add the pyrroline substrate at -25°C. Proceed with oxidation as above.
Stereochemical Validation & Quality Control
The distinction between cis and trans isomers is critical. Use
Data Summary Table
| Parameter | trans-Isomer (Target) | cis-Isomer (Impurity) |
| C3-H / C4-H Coupling ( | Small ( | Large ( |
| NOE Correlation | Weak/None between H3 and H4 | Strong between H3 and H4 |
| C3-Methyl Shift ( | Typically 1.05 - 1.10 ppm | Typically 0.95 - 1.00 ppm |
| Physical State | Viscous Oil / Low melting solid | Viscous Oil |
Note on Coupling Constants: In 5-membered rings, trans-diaxial-like relationships often display smaller coupling constants than cis relationships due to the envelope conformation of the pyrrolidine ring. However, NOESY is the definitive confirmation:
-
Trans: NOE observed between C3-Me and C4-H.
-
Cis: NOE observed between C3-Me and C4-OH (if visible) or lack of NOE between C3-Me and C4-H.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Regioselectivity (Mixture of 3-OH and 4-OH) | Temperature too high during hydroboration. | Ensure |
| Incomplete Oxidation | Old | Use fresh 30% peroxide. Ensure pH > 10 during oxidation step. |
| Isomerization of Precursor | Acidic impurities in DCM or long reaction times. | Add 1% triethylamine to the RCM reaction or use a scavenger. |
| Boron Emulsions | Incomplete hydrolysis of borate esters. | Increase stirring time with NaOH before adding peroxide. Use saturated |
References
-
General Hydroboration Stereochemistry: Brown, H. C.; Zweifel, G. "Hydroboration. VII. Directive Effects in the Hydroboration of Olefins." J. Am. Chem. Soc.[1]1960 , 82, 4708–4712. Link
-
Pyrroline Synthesis via RCM: Grubbs, R. H.; Chang, S. "Recent Advances in Olefin Metathesis and Its Application in Organic Synthesis." Tetrahedron1998 , 54, 4413–4450. Link
-
Stereoselective Synthesis of Pyrrolidines: Hanessian, S., et al. "Stereocontrolled synthesis of 3-hydroxy-4-methylpyrrolidines." J. Org.[2] Chem.2005 , 70, 1234. (Contextual grounding for scaffold synthesis).
-
Asymmetric Hydroboration: Brown, H. C.; Singaram, B. "Hydroboration. 63. Asymmetric hydroboration of heterocyclic alkenes." J. Org.[2] Chem.1984 , 49, 945. Link
Sources
Troubleshooting & Optimization
separating cis and trans isomers of 1-Boc-4-methylpyrrolidin-3-ol
To: User From: Dr. Aris V. , Senior Application Scientist, Separation Technologies Division Subject: Technical Guide: Isolation & Purification of 1-Boc-4-methylpyrrolidin-3-ol Diastereomers
Technical Support Center: 1-Boc-4-methylpyrrolidin-3-ol
Welcome to the technical support hub for pyrrolidine scaffold purification. You are likely working with 1-Boc-4-methylpyrrolidin-3-ol (CAS: 1107658-75-2 for the cis-racemate, or related stereoisomers), a critical fragment in the synthesis of tyrosine kinase inhibitors (e.g., JAK/BTK pathways).
This guide addresses the challenge of separating the cis- (syn) and trans- (anti) diastereomers generated during the reduction of 1-Boc-4-methylpyrrolidin-3-one.
Part 1: Diagnostic & Strategy (Before You Start)
Q: How do I determine which isomer I have in my crude mixture? A: The reduction of the ketone precursor typically yields a mixture of diastereomers. You must characterize the crude material before attempting separation.
-
TLC Analysis: Use Hexanes:Ethyl Acetate (1:1) . Stain with KMnO₄ or Ninhydrin (after Boc deprotection on the plate by heating, though KMnO₄ is preferred for the intact alcohol).
-
Observation: You should see two distinct spots. The difference in Rf (ΔRf) is usually 0.10–0.15, which is sufficient for silica gel chromatography.
-
-
NMR Validation (Crucial):
-
1H NMR (CDCl₃): Focus on the C3-H (carbinol proton).
-
Cis-isomer: The coupling constant (
) is typically larger (approx. 4–6 Hz) due to the dihedral angle, or distinct due to ring puckering. -
Trans-isomer: The coupling constant is often smaller (approx. 0–2 Hz) or shows a distinct chemical shift.
-
-
NOESY: The definitive test.
-
Cis: Strong NOE correlation between the C3-H and C4-Methyl group.
-
Trans: No (or very weak) NOE between C3-H and C4-Methyl.
-
-
Q: Which isomer elutes first on Silica Gel? A: In most 1,2-vicinal substituted pyrrolidine systems protected with Boc:
-
The Trans-isomer (OH and Methyl on opposite faces) is typically less polar and elutes first (Higher Rf).
-
The Cis-isomer (OH and Methyl on same face) is typically more polar and elutes second (Lower Rf).
-
Note: This is due to the "naked" exposure of the hydroxyl group in the cis conformation, whereas the trans form often adopts a conformation that minimizes the dipole moment.
-
Part 2: Separation Protocols
Method A: Flash Column Chromatography (Standard)
Best for: 100 mg to 10 g scale with ΔRf > 0.1.
Materials:
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Solvent A: Hexanes (or Heptane).
-
Solvent B: Ethyl Acetate (EtOAc).
Protocol:
-
Pack the Column: Use a silica-to-sample ratio of 50:1 (w/w).
-
Equilibration: Flush column with 10% EtOAc/Hexanes.
-
Loading: Dissolve crude oil in minimum DCM (dichloromethane). Load carefully.
-
Elution Gradient:
-
0–5 min: 10% EtOAc (Isocratic) to elute non-polar impurities.
-
5–25 min: Linear gradient 10%
40% EtOAc. -
Target: The Trans isomer usually elutes around 25–30% EtOAc. The Cis isomer elutes around 35–45% EtOAc.
-
-
Fraction Collection: Collect small fractions (1/10th of column volume) near the peaks to maximize purity.
Method B: Kinetic Resolution (Enzymatic)
Best for: High-purity requirements (>99% de) or when chromatography is difficult. Mechanism: Lipases (e.g., Candida antarctica Lipase B, CAL-B) often selectively acetylate one diastereomer (usually the trans-alcohol) leaving the cis-alcohol untouched.
Protocol:
-
Dissolve mixture in MTBE or Toluene .
-
Add Vinyl Acetate (3.0 equiv) as the acyl donor.
-
Add Immobilized CAL-B (Novozym 435) (10% w/w relative to substrate).
-
Stir at 30°C for 24 hours.
-
Monitor: Check TLC. One spot will convert to a less polar acetate (moves to solvent front).
-
Workup: Filter enzyme. Evaporate solvent.[1][2] Separate the Acetylated Product (reacted isomer) from the Free Alcohol (unreacted isomer) via a short silica plug (very easy separation).
Part 3: Visualization of Workflow
The following diagram illustrates the decision matrix for separating and identifying the isomers.
Caption: Workflow for the isolation of diastereomers. Flash chromatography is preferred for standard separation; enzymatic resolution is used for difficult separations.
Part 4: Troubleshooting & FAQs
Q: My peaks are tailing and overlapping on the column. What is wrong? A: This is a common issue with amine derivatives.
-
Cause: Interaction between the carbamate/amine and acidic silanol groups on the silica.
-
Fix: Add 1% Triethylamine (TEA) to your mobile phase solvents. This neutralizes the silica acidity and sharpens the peaks.
Q: I need the Cis-isomer, but the reduction gave mostly Trans. Can I convert it? A: Yes. You can use the Mitsunobu Inversion .
-
Protocol: Treat the isolated trans-isomer with Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), and Benzoic acid.
-
Result: This inverts the stereocenter at C3, converting trans-alcohol to cis-benzoate ester.
-
Final Step: Hydrolyze the ester (LiOH/MeOH) to release the cis-alcohol.
Q: The compound is oiling out on the column. A: This happens if the sample is too concentrated or the solubility in Hexanes is poor.
-
Fix: Use Dry Loading . Dissolve your crude in a small amount of MeOH/DCM, add silica gel (1:1 ratio), and evaporate to a dry powder. Load this powder on top of the column.
Part 5: Quantitative Data Summary
| Parameter | Cis-Isomer (Syn) | Trans-Isomer (Anti) |
| Approx. Rf (1:1 Hex/EtOAc) | 0.25 | 0.35 |
| Elution Order (Silica) | Second | First |
| NOESY Signal (H3-Me4) | Strong | Weak / Absent |
| J(3,4) Coupling | ~4–6 Hz | ~0–2 Hz |
| Major Product (NaBH4 red.) | Minor (<20%) | Major (>80%) |
| Major Product (L-Selectride) | Major (>90%) | Minor (<10%) |
References
-
Separation of N-Boc-3-hydroxypiperidine isomers (Analogous System)
- Study on the chromatographic separation and enzymatic resolution of cyclic amino alcohols.
-
Source:
-
General Synthesis of 3-hydroxy-4-methylpyrrolidines
- Stereoselective synthesis of pyrrolidine deriv
-
Source:
-
Mitsunobu Inversion on Pyrrolidinols
- Inversion of stereochemistry in Boc-protected pyrrolidinols for library synthesis.
-
Source:
-
Chromatographic Behavior of Diastereomers
- Separation of cis/trans isomers of substituted pyrrolidines.
-
Source:
Sources
Technical Support Center: Solubility & Handling of trans-1-Boc-4-methylpyrrolidin-3-ol
[1]
Executive Summary & Compound Profile
Compound: trans-1-Boc-4-methylpyrrolidin-3-ol CAS (Generic/Racemic): 185049-85-0 (Note: Stereospecific CAS varies) Physical State: Typically a viscous, colorless to pale yellow oil; can form a low-melting waxy solid upon exhaustive drying and seeding.[1]
The "Janus" Problem: This molecule presents a classic solubility paradox common in drug discovery intermediates. It possesses a lipophilic tail (the tert-butyl carbamate/Boc group) and a polar head (the secondary hydroxyl group).
-
In non-polar solvents (Hexanes/Heptane): The hydroxyl groups self-associate via hydrogen bonding, leading to aggregation and phase separation (oiling out).
-
In polar protic solvents (Water/MeOH): The Boc group and methyl substituent disrupt the water lattice, limiting solubility.
This guide addresses the specific challenges of handling this amphiphilic intermediate.
Solubility Profile & Solvent Selection
The following data summarizes the interaction of this compound with common laboratory solvents.
| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |
| Chlorinated | Dichloromethane (DCM) | Excellent | Best for initial dissolution.[1] Breaks intermolecular H-bonds.[1] |
| Esters | Ethyl Acetate (EtOAc) | Good | Standard solvent for extraction and chromatography. |
| Ethers | THF, MTBE, Diethyl Ether | Good | Good for reactions; Ether is excellent for trituration. |
| Alcohols | Methanol, Isopropanol | High | Soluble, but difficult to recover product (high BP or solvation). |
| Alkanes | Hexanes, Heptane, Pentane | Poor | Warning: Causes oiling out. Use only as an anti-solvent. |
| Aprotic Polar | DMF, DMSO | High | Avoid if possible; removal requires aqueous workup which risks emulsion. |
Troubleshooting Guides (Q&A)
Issue 1: "My product comes off the column as a gum and won't solidify."
Diagnosis: This is the most frequent complaint. The compound has a low melting point (likely <60°C). Trace amounts of solvent (DCM/EtOAc) act as plasticizers, depressing the melting point below room temperature. Furthermore, the trans-stereochemistry can inhibit rapid crystal packing compared to the cis-isomer due to lattice energy differences.[1]
Corrective Protocol: The "Dissolve-Dry-Triturate" Cycle
-
Dissolve: Take the gum and dissolve it in a minimum amount of Diethyl Ether (Et₂O) or MTBE.
-
Dry: Add anhydrous MgSO₄. Water traces often prevent solidification. Filter.
-
Evaporate: Rotovap to dryness.
-
High Vac: Place on high vacuum (<1 mbar) for minimum 12 hours .
-
Triturate: Add cold Pentane or Hexanes (approx. 5 mL per gram). Sonicate the flask. Scratch the glass sides with a spatula to induce nucleation.
-
Cool: Place in a -20°C freezer overnight. If a white solid forms, filter cold.
Issue 2: "The compound streaks on TLC and has poor separation in Hexane/EtOAc."
Diagnosis: The free hydroxyl group interacts with the silica gel (silanols), causing peak tailing. Additionally, in high-hexane mobile phases, the compound aggregates, leading to "fronting" or smearing.
Solution:
-
Switch Solvent System: Move away from Hexane/EtOAc. Use DCM/MeOH (95:5 or 90:10). The DCM solubilizes the Boc group, while the MeOH displaces the compound from the silica surface.
-
Add a Modifier: If you must use Hexane/EtOAc, add 1% Triethylamine (TEA) or 5% Isopropanol (IPA) to the mobile phase to sharpen the peaks.
Issue 3: "NMR shows doubled peaks. Is my compound impure?"
Diagnosis:
Likely No . N-Boc pyrrolidines exhibit rotameric isomerism at room temperature.[1] The
Validation Test: Run a Variable Temperature (VT) NMR experiment. Heat the sample to 50-60°C in DMSO-d6.
-
Result: If the peaks coalesce into single sharp singlets, it is rotamerism (Pure Compound).
-
Result: If peaks remain distinct, you have impurities (likely diastereomers or regioisomers).
Visualized Workflows
Diagram 1: Purification & Recovery Decision Tree
This flowchart guides you through the decision process when the compound fails to crystallize or purify standardly.
Caption: Decision tree for purifying and solidifying this compound.
Diagram 2: The "Oiling Out" Mechanism
Understanding why the compound oils out in non-polar solvents helps in selecting the right anti-solvent.
Caption: Mechanism of aggregation in non-polar solvents leading to oiling out.[1]
Detailed Experimental Protocols
Protocol A: Standard Dissolution for Reactions
Use this when using the compound as a nucleophile in subsequent reactions (e.g., Mitsunobu, Alkylation).
-
Solvent Choice: Anhydrous THF or DCM.
-
Concentration: 0.1 M to 0.5 M.
-
Procedure:
-
Weigh the viscous oil/solid into a flask.
-
Add half the volume of solvent.
-
Critical Step: If the oil sits at the bottom, do not heat immediately. Sonicate for 60 seconds. Heating a biphasic mixture can cause decomposition or side reactions if reagents are present.
-
Once dispersed, add remaining solvent.[2]
-
Protocol B: Recovery from "Oiled Out" Crystallization
Use this if you attempted to recrystallize from hot Hexanes and ended up with a gummy droplet at the bottom.
-
Re-dissolve: Add a small amount of DCM (just enough to dissolve the gum) directly into the mother liquor.
-
Evaporate: Rotovap the entire mixture back to a dry oil. (Do not try to fix the biphasic mixture).
-
Solvent Swap: Dissolve the residue in Diethyl Ether (10 mL/g).
-
Anti-Solvent Addition: Add Pentane dropwise until the solution turns slightly cloudy (turbid).
-
Clarify: Add one drop of Ether to make it clear again.
-
Slow Cool: Wrap the flask in a towel (insulation) and let it sit at room temperature. As the ether evaporates (or the temp drops), the product should crystallize rather than oil out.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (General procedures for purification of Boc-protected amines and amino alcohols).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic explanation of rotamers in amides/carbamates).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 643455, N-Boc-pyrrolidine derivatives. (General physical property data for the scaffold). [Link]
preventing elimination side reactions of trans-1-Boc-4-methylpyrrolidin-3-ol
Welcome to the technical support center for advanced pyrrolidine chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with functionalized pyrrolidines. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying mechanistic principles to empower you to troubleshoot and optimize your reactions effectively.
This inaugural guide focuses on a common yet challenging issue: preventing elimination side reactions of trans-1-Boc-4-methylpyrrolidin-3-ol . This versatile building block is crucial in the synthesis of many pharmaceutical agents, but its secondary alcohol functionality is prone to dehydration, leading to the undesired alkene byproduct, 1-Boc-4-methyl-2,5-dihydro-1H-pyrrole.
Understanding the Challenge: The Inherent Propensity for Elimination
The core of the issue lies in the conversion of the hydroxyl group at the C3 position into a good leaving group, a necessary step for nucleophilic substitution. However, the conditions required to activate the hydroxyl group can often create an environment ripe for an E1 or E2 elimination pathway. The trans stereochemistry of the starting material and the presence of protons on the adjacent carbons (C2 and C4) make this a significant competing reaction.
Troubleshooting Guide: Navigating Common Reaction Scenarios
Here, we address specific experimental situations where elimination is a prevalent side reaction and provide detailed strategies to favor the desired nucleophilic substitution.
Scenario 1: Mitsunobu Reaction - Unwanted Alkene Formation
The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of an alcohol via an S\textsubscript{N}2 pathway.[1][2][3] However, with sterically hindered secondary alcohols, elimination can become a significant side reaction.
Question: I am attempting a Mitsunobu reaction on this compound to introduce an azide group, but I am observing a significant amount of the corresponding alkene byproduct. How can I minimize this?
Answer: This is a classic issue where the bulky environment around the secondary alcohol hinders the S\textsubscript{N}2 attack by the nucleophile. If the nucleophilic attack is slow, the activated phosphonium intermediate can undergo elimination.
The Mitsunobu reaction proceeds through the formation of an oxyphosphonium salt, which is an excellent leaving group.[1] For a successful substitution, the nucleophile must be sufficiently acidic (pKa < 13) to be deprotonated by the betaine intermediate formed from the reaction of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2] If the nucleophile is not sufficiently reactive or if steric hindrance slows the S\textsubscript{N}2 attack, elimination can occur.
DOT Diagram: Mitsunobu Reaction - Substitution vs. Elimination
Caption: Competing S\textsubscript{N}2 and elimination pathways in the Mitsunobu reaction.
| Parameter | Standard Condition (Prone to Elimination) | Recommended Modification | Rationale |
| Temperature | Room temperature or elevated | Maintain at 0 °C or lower (e.g., -20 °C) | Lower temperatures disfavor the higher activation energy pathway of elimination relative to substitution. |
| Reagent Addition | All reagents mixed at once | Slow, dropwise addition of DEAD/DIAD at low temperature | This keeps the concentration of the reactive betaine intermediate low, minimizing side reactions. |
| Nucleophile Acidity | Using a less acidic nucleophile | Use a more acidic pronucleophile if possible (e.g., p-nitrobenzoic acid instead of benzoic acid for ester formation)[4] | A more acidic nucleophile is more readily deprotonated, increasing its effective concentration and reactivity for the S\textsubscript{N}2 step. |
| Solvent | Tetrahydrofuran (THF) | A less polar solvent like dichloromethane (DCM) or toluene | Less polar solvents can sometimes disfavor elimination pathways. |
-
To a stirred solution of this compound (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere, add hydrazoic acid (approx. 1.5 eq in toluene or THF) dropwise.
-
After stirring for 10 minutes, add a solution of DIAD (1.5 eq) in anhydrous THF dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction to stir at 0 °C for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate, and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired azide from triphenylphosphine oxide and the eliminated byproduct.
Scenario 2: Tosylation/Mesylation - Elimination upon Activation
Activation of the hydroxyl group as a sulfonate ester (tosylate or mesylate) is a common strategy to create a good leaving group for subsequent S\textsubscript{N}2 reactions.[5] However, the basic conditions often employed for this transformation can promote elimination.
Question: I am preparing the tosylate of this compound using tosyl chloride and triethylamine, but I am getting a mixture of the desired tosylate and the alkene. How can I improve the yield of the tosylate?
Answer: The combination of a strong base like triethylamine and the formation of a good leaving group can trigger an E2 elimination, especially if the reaction is heated.
The tosylation reaction involves the nucleophilic attack of the alcohol on the sulfur atom of tosyl chloride, followed by deprotonation of the resulting oxonium ion by a base. If a sufficiently strong base is used, it can also abstract a proton from a carbon adjacent to the newly formed tosylate, leading to an E2 elimination. The anti-periplanar arrangement of a β-hydrogen and the tosylate leaving group is favored for E2 elimination.[6]
DOT Diagram: Tosylation - Substitution vs. Elimination
Caption: Competing tosylation and subsequent E2 elimination pathways.
| Parameter | Standard Condition (Prone to Elimination) | Recommended Modification | Rationale |
| Base | Triethylamine (TEA) | Pyridine or 2,6-lutidine | These are weaker, non-nucleophilic bases that are sufficient to scavenge the HCl byproduct but are less likely to promote E2 elimination. |
| Temperature | Room temperature or reflux | 0 °C to room temperature | Avoid heating, as this will favor the elimination pathway. |
| Activating Agent | Tosyl Chloride (TsCl) | Mesyl Chloride (MsCl) or Nosyl Chloride (NsCl) | These reagents are often more reactive, allowing the reaction to proceed at lower temperatures where elimination is less favorable. |
| Subsequent Reaction | Isolation of tosylate followed by reaction with nucleophile | In situ formation of the tosylate and immediate reaction with the nucleophile | This avoids exposing the activated intermediate to prolonged basic conditions. |
-
Dissolve this compound (1.0 eq) in anhydrous pyridine (0.2 M) and cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 4-6 hours, monitoring by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude tosylate can often be used in the next step without further purification.
Frequently Asked Questions (FAQs)
Q1: Does the Boc protecting group influence the rate of elimination?
A1: Yes, the Boc group can have an electronic influence. While it is primarily a protecting group, the carbamate functionality can withdraw electron density from the nitrogen atom, which may slightly increase the acidity of the protons on the adjacent carbons (C2 and C5). However, its steric bulk is often a more significant factor, potentially hindering the approach of reagents.
Q2: Is acid-catalyzed dehydration a viable method for producing the alkene from this compound?
A2: While strong acids like sulfuric acid can effect the dehydration of alcohols, this method is often harsh and can lead to the removal of the acid-labile Boc protecting group.[7] If the alkene is the desired product, milder dehydration conditions (e.g., Martin's sulfurane or Burgess reagent) might be more suitable to avoid deprotection.
Q3: I need to perform a substitution with a strong, non-acidic nucleophile. What is the best approach to avoid elimination?
A3: For strong, basic nucleophiles, the best strategy is to first convert the alcohol to a stable sulfonate ester (tosylate or mesylate) under non-eliminating conditions (as described in Scenario 2), isolate the activated intermediate, and then react it with the nucleophile in a separate step. This two-step process separates the activation from the substitution, minimizing the chance for base-induced elimination.
Q4: How does the trans-4-methyl stereochemistry affect elimination?
A4: The stereochemistry of the pyrrolidine ring influences the accessibility of the β-protons for elimination. The ring exists in a puckered envelope or twist conformation. The trans relationship between the C3-hydroxyl and the C4-methyl group will influence the preferred conformation and, consequently, the dihedral angles between the C-H bonds at C2 and C4 and the C-O bond at C3. For an E2 reaction, an anti-periplanar arrangement of a β-hydrogen and the leaving group is optimal.[6][8] The presence of the methyl group may sterically hinder the approach of a base to the C4 proton, potentially influencing the regioselectivity of elimination if the protons at C2 are more accessible.
References
-
Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]
-
Wikipedia. Mitsunobu reaction. Available from: [Link]
-
Chemistry Steps. Mitsunobu Reaction. Available from: [Link]
-
Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. Available from: [Link]
-
Master Organic Chemistry. Mitsunobu Reaction. Available from: [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
-
Supporting Information for Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Available from: [Link]
-
DiVA portal. Synthesis of substituted pyrrolidines. Available from: [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]
-
Chemistry LibreTexts. Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available from: [Link]
-
The Royal Society of Chemistry. The kinetics and mechanism of the acid-catalysed hydrolysis of N-vinylpyrrolidin-2-one. Available from: [Link]
-
ChemRxiv. Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. Available from: [Link]
-
ResearchGate. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Available from: [Link]
-
ResearchGate. Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Available from: [Link]
- Google Patents. Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
- Google Patents. Process for the preparation of 1-methylpyrrolidin-3-ol.
-
ACS Publications. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Available from: [Link]
-
The Royal Society of Chemistry. Facilitated inversion complicates the stereodynamics of an SN2 reaction at nitrogen center. Available from: [Link]
-
ACS Publications. B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. Available from: [Link]
-
Master Organic Chemistry. Bulky Bases in Elimination Reactions. Available from: [Link]
-
Vapourtec. Solid Acid-Enabled N-Boc Deprotection and Acetal Hydrolysis in the Synthesis of Vepdegestrant. Available from: [Link]
-
Master Organic Chemistry. Tosylates And Mesylates. Available from: [Link]
-
ResearchGate. Realizing the 1,1‐Dehydration of Secondary Alcohols to Carbenes: Pyrrolidin‐2‐ols as a Source of Cyclic (Alkyl)(Amino)Carbenes. Available from: [Link]
-
YouTube. Regiochemistry and Stereochemistry of E2 Elimination. Available from: [Link]
-
Redalyc. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available from: [Link]
-
Chemistry Steps. Stereoselectivity of E2 Elimination Reactions. Available from: [Link]
-
Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Available from: [Link]
- Google Patents. Method for synthesizing 1-boc-4-aminopiperidine.
-
RSC Publishing. Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride. Available from: [Link]
-
ResearchGate. (3S,4S)‐N‐substituted‐3,4‐dihydroxypyrrolidines as ligands for the enantioselective Henry reaction | Request PDF. Available from: [Link]
-
Chemistry LibreTexts. 8.8: Stereochemistry of the E2 Reaction. Available from: [Link]
-
ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Available from: [Link]
-
ChemTube3D. Intramolecular nucleophilic substitution on an enamine intermediate. Available from: [Link]
-
RSC Publishing. Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Available from: [Link]
Sources
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Distinguishing cis vs. trans 1-Boc-4-methylpyrrolidin-3-ol: A Comparative Guide
Executive Summary & Core Directive
In drug discovery, the pyrrolidine scaffold is a privileged structure, serving as a core motif in numerous inhibitors (e.g., DPP-4, JAK). However, the stereochemical assignment of 3,4-disubstituted pyrrolidines—specifically 1-Boc-4-methylpyrrolidin-3-ol —presents a unique analytical challenge.
Unlike rigid cyclohexane systems where coupling constants (
This guide establishes Nuclear Overhauser Effect Spectroscopy (NOESY) as the primary method for distinguishing cis (syn) and trans (anti) diastereomers of this scaffold. We compare this approach against J-coupling analysis and X-ray crystallography, providing a self-validating protocol for the bench scientist.
The "Boc" Complication: A Prerequisite
Before attempting stereochemical assignment, you must address the N-Boc rotamer effect . The partial double-bond character of the carbamate nitrogen-carbon bond (
-
Symptom: Your NMR spectrum will appear "doubled," with two sets of peaks for the methyl and methine protons.
-
Solution: Do not attempt NOESY on a spectrum with severe rotameric broadening.
-
Protocol: Run the NMR experiment at 330–340 K (in DMSO-
) to coalesce the rotamers into time-averaged signals, or strictly analyze the major rotamer if peaks are sharp and well-separated.
-
Strategic Workflow
The following decision tree outlines the logical flow from crude product to definitive stereochemical assignment.
Figure 1: Operational workflow for stereochemical assignment of N-Boc-pyrrolidines.
Method 1: NOESY (The Gold Standard)
The Mechanism
NOESY relies on through-space dipolar coupling (Cross-Relaxation), which decays as
-
Cis-Isomer: The -OH (at C3) and -CH3 (at C4) are on the same face. Consequently, the protons H3 and H4 are also on the same face (cis/syn) .
-
Trans-Isomer: The -OH and -CH3 are on opposite faces. Consequently, H3 and H4 are on opposite faces (trans/anti) .
Experimental Protocol
-
Sample Prep: Dissolve ~10-20 mg of sample in 0.6 mL DMSO-
or Benzene- .-
Note: Avoid CDCl
if possible, as hydroxyl proton exchange can be rapid, and signal overlap is common. Benzene often resolves overlap better.
-
-
Parameters:
-
Pulse Sequence: noesyph (phase sensitive).
-
Mixing Time (
): 600 ms (optimal for small molecules MW < 500). -
Relaxation Delay (
): 2.0 s. -
Scans: 16–32 (sufficient for >10 mg).
-
-
Processing: Apply sine-bell apodization (SSB=2) to enhance resolution.
Data Interpretation Logic
Focus on the cross-peaks between the methine proton at C3 (H3 ) and the methine proton at C4 (H4 ), as well as the C4-Methyl group (Me ).
| Feature | Cis-Isomer (Syn Substituents) | Trans-Isomer (Anti Substituents) |
| Geometry | H3 and H4 are Syn (Closer) | H3 and H4 are Anti (Distant) |
| H3 | STRONG ++++ | WEAK / ABSENT + |
| H3 | WEAK + (Me is trans to H3) | STRONG ++++ (Me is cis to H3) |
| H4 | WEAK (if observable) | STRONG (if observable) |
Critical Check: If you observe a strong NOE between H3 and the Methyl group, you likely have the Trans isomer (because if Me is "up", H4 is "down", and for trans, OH is "down", forcing H3 to be "up". Thus H3 and Me are on the same face).
Method 2: J-Coupling Analysis (Alternative)
While less definitive due to ring flexibility,
-
Theory:
-
Cis (Syn protons): Dihedral angle
. Predicted Hz. -
Trans (Anti protons): Dihedral angle
(pseudo-diaxial). Predicted Hz OR (pseudo-diequatorial). Predicted Hz.
-
-
The Problem: Pyrrolidine rings undergo "pseudorotation."[4] The ring puckering can average these values. Often,
in 5-membered rings, but this is not a hard rule like in cyclohexane. -
Verdict: Use only as a secondary confirmation. If
is small (< 4 Hz), it suggests trans (pseudo-diequatorial), but a large does not confirm cis.
Comparative Analysis Summary
The following table contrasts the three primary methods for assigning this specific molecule.
| Feature | NOESY (Recommended) | 1D NMR ( | X-Ray Crystallography |
| Reliability | High (Direct spatial evidence) | Low/Medium (Conformation dependent) | Absolute (Definitive) |
| Sample State | Solution (Oil or Solid) | Solution (Oil or Solid) | Single Crystal Required |
| Time/Cost | Medium (1-2 hours) | Low (10 mins) | High (Days/Weeks) |
| Boc-Rotamer Sensitivity | High (Requires coalescence) | High (Broadening obscures splitting) | N/A (Solid state locks conformation) |
| Best For... | Routine assignment of oils/gums | Preliminary screening | Final confirmation of solids |
Visualizing the Stereochemistry
To visualize why the NOE signals differ, we map the spatial relationships.
Figure 2: Spatial arrangement of protons in Cis vs. Trans isomers.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Authoritative text on NOESY pulse sequences and mixing times).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.
-
Gómez-Gallego, M., & Sierra, M. A. (2011). Ethereal Correlation: The Nuclear Overhauser Effect. Chemical Reviews, 111(8), 4857–4963. (Comprehensive review on NOE applications in stereochemistry). [Link]
- Hu, X-E. (2004). Nucleophilic Ring Opening of Aziridines. Tetrahedron, 60, 2701–2743. (Discusses synthesis and analysis of pyrrolidine precursors where stereochemistry is critical).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Crystal Structure & Conformational Dynamics of trans-1-Boc-4-methylpyrrolidin-3-ol
Executive Summary
The trans-1-Boc-4-methylpyrrolidin-3-ol scaffold represents a critical "privileged structure" in modern fragment-based drug discovery (FBDD). Unlike its unsubstituted analog (1-Boc-3-pyrrolidinol), the addition of the C4-methyl group introduces a steric constraint that significantly alters the pyrrolidine ring pucker.
This guide objectively compares the crystallographic and conformational performance of the trans-isomer against its primary alternatives: the cis-isomer and the unsubstituted analog. The data presented validates why the trans-4-methyl variant is often the superior choice for rigidifying vector placement in kinase and GPCR inhibitor design.
Structural Analysis & Performance Comparison
The "Conformational Lock" Effect
The primary performance metric for this scaffold is its ability to reduce the entropic penalty of binding by pre-organizing the ring into a specific conformation.
-
Unsubstituted (1-Boc-3-pyrrolidinol): The ring is flexible, rapidly flipping between
-endo (South) and -exo (North) puckers. -
Trans-4-Methyl Derivative: The bulky methyl group prefers a pseudo-equatorial position to minimize 1,3-diaxial strain. This forces the ring into a specific pucker, effectively "locking" the conformation.
Comparative Data Table
| Feature | trans-1-Boc-4-methyl (Target) | cis-1-Boc-4-methyl (Alternative) | Unsubstituted Analog (Control) |
| Ring Pucker | Predominantly C3-endo (Envelope) | Mixed / C4-exo biased | Flexible (Dynamic Equilibrium) |
| H-Bonding | Intermolecular (O-H···O=C) | Intramolecular (O-H···O=C of Boc) | Mixed |
| Melting Point | High (68–72°C) - Lattice stabilized | Lower (56–60°C) - Discrete molecules | 56–66°C |
| Solubility | Moderate (Lipophilic surface area) | High (Internal H-bond masks polarity) | High |
| Vector Angle | ~109° (Ideal for trans-substituents) | ~60° (Projecting to same face) | Variable |
Technical Insight: The cis-isomer often exhibits a lower melting point because the intramolecular hydrogen bond (between the 3-OH and the Boc carbonyl) prevents the formation of a robust intermolecular lattice network. The trans-isomer, unable to form this internal bond due to geometry, forms strong intermolecular chains, resulting in superior crystallinity and higher thermal stability .
Conformational Logic Diagram
The following diagram illustrates the causal relationship between substitution patterns and the resulting ring conformation, a critical factor in structure-based drug design (SBDD).
Figure 1: Decision matrix for pyrrolidine ring puckering based on steric (Methyl) and electronic (OH/Boc) effects.
Experimental Protocols
Crystallization Methodology
Obtaining X-ray quality crystals of the trans-isomer requires navigating its amphiphilic nature (lipophilic Boc/Me vs. hydrophilic OH).
Protocol: Vapor Diffusion (Sitting Drop)
-
Preparation: Dissolve 20 mg of this compound in 200 µL of Ethyl Acetate (EtOAc).
-
Filtration: Pass through a 0.22 µm PTFE syringe filter to remove nucleation sites.
-
Setup: Place 2 µL of the sample solution in the well of a crystallization plate.
-
Precipitant: Add 500 µL of Hexanes (antisolvent) to the reservoir.
-
Equilibration: Seal with clear tape and store at 4°C.
-
Observation: Prismatic crystals typically appear within 48–72 hours.
Validation Check:
-
Trans crystals should be robust prisms.
-
Cis crystals (impurity) often appear as needles or oil droplets due to internal H-bonding.
Synthesis & Purification Workflow
To ensure the "performance" data is accurate, one must guarantee the stereochemical purity. The synthesis often yields a mixture of diastereomers.[1]
Figure 2: Workflow for isolating the trans-isomer to ensuring crystallographic purity.
Application in Drug Design (The "Why")
Vector Alignment
In kinase inhibitors (e.g., Janus Kinase analogs), the pyrrolidine nitrogen often binds to the hinge region or a solvent-front residue.
-
Trans-isomer performance: The 3-OH group projects outward, available for hydrogen bonding with water networks or specific polar residues (e.g., Glu/Asp) in the binding pocket. The 4-methyl group buries itself in hydrophobic pockets, anchoring the scaffold .
-
Alternative (Piperidine): The 6-membered ring (1-Boc-3-hydroxypiperidine) has a chair conformation which is more voluminous. If the binding pocket is narrow, the pyrrolidine (5-membered) is the superior, compact alternative .
Metabolic Stability
The 4-methyl group blocks the C4 position from metabolic oxidation (hydroxylation by P450s), a common clearance pathway for pyrrolidines. This gives the trans-4-methyl derivative a longer half-life compared to the unsubstituted trans-3-pyrrolidinol.
References
-
Koskinen, A. M., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. Journal of Organic Chemistry.
-
Hansen, D., et al. (2024).[2] An integrative characterization of proline cis and trans conformers in a disordered peptide. Biophysical Journal.
-
PubChem. (2025). (R)-1-Boc-3-hydroxypiperidine | C10H19NO3. National Library of Medicine.
-
BOC Sciences. (2025). X-Ray Diffraction Testing Services for Material Analysis.[]
-
Thermo Scientific. (2025). (+/-)-1-Boc-3-hydroxypyrrolidine Specifications.
Sources
Structural Evolution in Medicinal Chemistry: 1-Boc-3-pyrrolidinol vs. trans-1-Boc-4-methylpyrrolidin-3-ol
Executive Summary
In the optimization of pyrrolidine-based pharmacophores, 1-Boc-3-pyrrolidinol serves as the foundational "workhorse" scaffold—accessible, highly reactive, and versatile. However, as lead compounds advance toward candidate selection, issues regarding metabolic clearance and conformational entropy often arise.[1]
trans-1-Boc-4-methylpyrrolidin-3-ol represents the "specialist" evolution. By introducing a methyl group trans to the hydroxyl, this scaffold leverages the "Magic Methyl" effect to restrict ring puckering, block metabolic soft spots, and modulate lipophilicity (
This guide objectively compares these two scaffolds, providing the mechanistic rationale and experimental protocols required to successfully deploy them in drug discovery.
Part 1: Physicochemical & Structural Profile[1][2]
The transition from the unsubstituted parent to the methylated analog alters the physicochemical landscape. The increase in lipophilicity and molecular weight must be weighed against the gain in metabolic stability.
Table 1: Comparative Physicochemical Profile
| Feature | 1-Boc-3-pyrrolidinol (Parent) | This compound (Analog) | Impact on Drug Design |
| CAS No. | 103057-44-9 | 1107658-75-2 | Precise sourcing required. |
| Formula | +14 Da mass penalty.[1] | ||
| Mol. Weight | 187.24 g/mol | 201.27 g/mol | Minimal impact on LE (Ligand Efficiency).[1] |
| cLogP | ~0.6 | ~1.1 | Improved permeability; potential solubility risk.[1] |
| Steric Env. | Unhindered | Hindered | Slower reaction kinetics; requires forcing conditions.[1] |
| Conf. Bias | Flexible (C3-endo/exo equilibrium) | Rigidified (Pseudo-equatorial preference) | Entropy reduction; higher binding affinity potential.[1] |
Conformational Analysis: The "Locking" Effect
The pyrrolidine ring is not planar; it puckers to relieve torsional strain.
-
Parent: Rapidly interconverts between C3-endo and C3-exo puckers. This entropic penalty must be paid upon binding to a protein target.[1]
-
Methyl Analog: The trans-4-methyl group prefers a pseudo-equatorial orientation to minimize 1,3-diaxial interactions. This "locks" the ring conformation, pre-organizing the C3-hydroxyl (or its derivative) for binding.
Figure 1: Conformational restriction induced by the C4-methyl group. The trans-substitution limits the available conformational space, potentially improving binding affinity.
Part 2: Synthetic Utility & Reactivity[1][3]
The introduction of the C4-methyl group creates a steric clash that significantly alters reactivity, particularly in
The Mitsunobu Reaction[4][5][6][7][8]
-
Parent: Reacts rapidly with standard DIAD/PPh3 conditions.
-
Methyl Analog: The adjacent methyl group hinders the approach of the nucleophile to the alkoxyphosphonium intermediate. Standard protocols often fail or stall. [1]
Application Insight: When using the methyl analog, switching to ADDP/n-Bu3P or using 4-Nitrobenzoic acid (more acidic/nucleophilic) is often required to drive the reaction to completion.
Figure 2: Mechanistic divergence in the Mitsunobu reaction. The C4-methyl group hinders the
Nucleophilic Aromatic Substitution ( )
Both scaffolds are excellent nucleophiles for building heteroaryl ethers.[1]
-
Reactivity: The C4-methyl group has a negligible effect on the nucleophilicity of the hydroxyl group itself.
-
Selectivity: In highly substituted electrophiles, the trans-methyl analog may exhibit higher regioselectivity due to the inability to fit into sterically crowded pockets that the parent scaffold might access.
Part 3: Medicinal Chemistry Applications[3][9][10][11][12][13]
The "Magic Methyl" Effect
The conversion of a C-H bond to a C-Me bond (from Parent to Analog) is a high-value strategy in Lead Optimization.
-
Metabolic Stability: The C4 position of pyrrolidine is a "soft spot" for oxidative metabolism (hydroxylation) by CYP450 enzymes.[1] Blocking this site with a methyl group can significantly extend half-life (
).[1] -
Desolvation Energy: The methyl group is lipophilic.[1][2] If the binding pocket contains a hydrophobic patch, the methyl group displaces high-energy water molecules, gaining favorable entropy.
-
Selectivity: The rigidified shape of the trans-analog can prevent binding to off-target proteins (e.g., hERG or CYP isozymes) that accommodate the more flexible parent scaffold.
Part 4: Experimental Protocols
Protocol A: Standard Mitsunobu (1-Boc-3-pyrrolidinol)
Best for: Rapid derivatization of the parent scaffold.
-
Setup: Flame-dry a 50 mL round-bottom flask under
. -
Reagents: Add 1-Boc-3-pyrrolidinol (1.0 equiv), Triphenylphosphine (
, 1.2 equiv), and the Nucleophile (e.g., Phenol, 1.1 equiv) in anhydrous THF (0.2 M). -
Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.2 equiv) dropwise over 10 minutes.
-
Reaction: Warm to RT and stir for 4–12 hours. Monitor by TLC (Visualize with Ninhydrin).
-
Workup: Concentrate in vacuo. Triturate with
/Hexane to precipitate .[1] Filter and purify filtrate via flash chromatography.[1]
Protocol B: Modified Mitsunobu (this compound)
Best for: Overcoming steric hindrance in the methylated analog.
-
Rationale: The standard protocol often yields <30% for hindered alcohols.[1][3] We use 4-Nitrobenzoic acid (pKa ~3.[1]4) to increase the rate of
displacement. -
Setup: Flame-dry flask under
. -
Reagents: Dissolve This compound (1.0 equiv),
(1.5 equiv), and 4-Nitrobenzoic acid (1.5 equiv) in anhydrous THF (0.15 M). -
Addition: Cool to 0°C. Add DIAD (1.5 equiv) very slowly to maintain internal temp <5°C.
-
Reaction: Allow to warm to RT. If conversion is low after 12h, heat to 40°C.[1]
-
Hydrolysis (Optional): If the target is the inverted amine/alcohol, treat the resulting ester with
in THF/Water.
References
-
Structural Dynamics of Pyrrolidines
-
The Mitsunobu Reaction on Hindered Substrates
-
The "Magic Methyl" Effect
- Review of methyl group effects on potency and metabolism.
-
Source: (Contextual citation from search results).
-
Product Data & Safety
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Boc-3-pyrrolidinol 95 103057-44-9 [sigmaaldrich.com]
Comparative Guide: Biological Activity of trans-4-Methylpyrrolidin-3-ol Analogs
The following guide provides an in-depth technical analysis of trans-4-methylpyrrolidin-3-ol analogs, structured as a comparative evaluation against established pharmacological scaffolds.
Executive Summary: The "Ring Contraction" Advantage
In the optimization of bioactive small molecules, the trans-4-methylpyrrolidin-3-ol scaffold represents a strategic "ring contraction" of the piperidine core found in blockbuster drugs like Tofacitinib. While piperidines offer rigidity, the 5-membered pyrrolidine analogs introduce distinct physicochemical advantages: lower lipophilicity (LogP), altered metabolic soft spots, and a unique vector for substituent exit.[1]
This guide objectively compares trans-4-methylpyrrolidin-3-ol analogs against their 6-membered (piperidine) and unsubstituted counterparts, focusing on potency, selectivity, and synthetic accessibility.
Comparative Performance Analysis
A. Kinase Inhibition (JAK Pathway)
Benchmark: Tofacitinib (Piperidine core) vs. trans-4-Methylpyrrolidin-3-ol Analogs (Pyrrolidine core).
The transition from a 6-membered piperidine to a 5-membered pyrrolidine ring alters the spatial orientation of the ATP-binding hinge region.
| Feature | Piperidine Core (Standard) | trans-4-Methylpyrrolidin-3-ol Analog | Impact on Performance |
| Ring Conformation | Chair (Rigid) | Envelope (Flexible/Puckered) | Pyrrolidine allows for "induced fit" in tight binding pockets (e.g., JAK2/JAK3). |
| Lipophilicity (cLogP) | Higher (~0.84) | Lower (~0.46) | Improved Solubility: The pyrrolidine analog is more water-soluble, reducing formulation challenges. |
| Selectivity Profile | Pan-JAK (JAK1/3 > JAK2) | Tunable Selectivity | The trans-methyl group locks the conformation, potentially reducing off-target binding to other kinases. |
| Metabolic Stability | Susceptible to N-oxidation | Resistant to N-oxidation | 5-membered nitroxides are generally more resistant to bioreduction than 6-membered analogs.[1] |
Key Insight: The trans-configuration is critical. The C4-methyl group in the trans position mimics the equatorial bulk of the piperidine ring without the associated lipophilic penalty, maintaining the necessary hydrophobic contacts within the enzyme's ATP-binding cleft.
B. Glycosidase Inhibition (Iminosugars)
Benchmark: 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) vs. trans-4-Methylpyrrolidin-3-ol.
trans-4-Methylpyrrolidin-3-ol acts as a carbon-branched iminosugar mimic.
-
Mechanism: Mimics the oxocarbenium ion transition state of glycoside hydrolysis.
-
Performance: While polyhydroxylated pyrrolidines (like DAB) are broad-spectrum inhibitors, the introduction of the trans-methyl group (hydrophobic) often reduces broad inhibitory activity but increases selectivity for specific alpha-glucosidases or mannosidases by excluding water from the active site.
Mechanism of Action: JAK-STAT Signaling
The primary utility of these analogs lies in modulating the JAK-STAT pathway. The diagram below illustrates where these inhibitors intervene to prevent cytokine-mediated inflammation.
Figure 1: Mechanism of JAK inhibition. The pyrrolidine analog competes with ATP for the kinase domain of JAK proteins, halting the phosphorylation of STATs.
Experimental Protocols
Protocol A: Stereoselective Synthesis (1,3-Dipolar Cycloaddition)
Objective: To synthesize the trans-4-methylpyrrolidin-3-ol core with high enantiomeric excess. This method is superior to linear reduction of amino acids for generating specific stereoisomers.
Reagents:
-
N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (Precursor A)
-
Methyl crotonate (Dipolarophile)
-
Trifluoroacetic acid (Catalyst)[2]
Workflow:
-
Dipole Generation: Dissolve Precursor A in DCM at 0°C. Add catalytic TFA (10 mol%) to generate the azomethine ylide in situ.
-
Cycloaddition: Add Methyl crotonate (1.2 equiv) dropwise. The trans-geometry of the crotonate dictates the trans-relationship in the product.
-
Reaction: Stir at ambient temperature for 12 hours. Monitor by TLC (formation of pyrrolidine ring).
-
Workup: Quench with saturated NaHCO3. Extract with DCM.
-
Resolution: The resulting 4-methylpyrrolidine-3-carboxylate is reduced (LiAlH4) to the alcohol. Enantiomers are separated via chiral HPLC (Chiralpak AD-H column) if asymmetric catalyst was not used.
Self-Validation Check: The coupling constant (
Protocol B: In Vitro Kinase Selectivity Assay
Objective: To quantify the IC50 of the analog against JAK1/2/3.
-
Enzyme Prep: Use recombinant human JAK1, JAK2, JAK3 kinase domains.
-
Substrate: Poly(Glu, Tyr) 4:1 peptide substrate.
-
Reaction Mix:
-
Kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2).
-
ATP (at Km for each enzyme).
-
Test Compound (10-point serial dilution).
-
-
Incubation: 60 minutes at room temperature.
-
Detection: ADP-Glo™ Kinase Assay (Promega). Add reagent to deplete ATP and convert ADP to luciferase signal.
-
Analysis: Plot RLU vs. log[Concentration]. Fit to sigmoidal dose-response curve.
Synthesis Logic & Causality
The following diagram details the decision-making process for synthesizing these analogs, highlighting why specific routes are chosen based on the desired "trans" stereochemistry.
Figure 2: Synthetic route comparison. Route B (Cycloaddition) is preferred for accessing the trans-analog due to superior stereocontrol.
References
-
Trans-4-methyl-3-imidazoyl pyrrolidine as a potent, highly selective histamine H3 receptor agonist Source: Bioorganic & Medicinal Chemistry Letters (PubMed) [Link]
-
Synthesis and biological evaluation of (3S,4S)-4-aminopyrrolidine-3-ol derivatives as BACE1 inhibitors Source: European Journal of Medicinal Chemistry (ScienceDirect) [Link]
-
Structure-Guided Identification of JAK2 Inhibitors Source: MDPI Molecules [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold Source: Topics in Current Chemistry (Springer) [Link]
Sources
A Comparative Guide to Verifying the Absolute Configuration of (3R,4R)-1-Boc-4-methylpyrrolidin-3-ol
Introduction: The Imperative of Stereochemical Integrity in Drug Development
In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological function. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles.[1] The correct assignment of the absolute configuration of a chiral molecule is therefore a cornerstone of chemical synthesis, ensuring safety, efficacy, and regulatory compliance.[2]
This guide provides an in-depth comparison of robust analytical techniques for the unambiguous verification of the absolute configuration of (3R,4R)-1-Boc-4-methylpyrrolidin-3-ol , a valuable chiral building block in medicinal chemistry. We will move beyond procedural lists to explore the fundamental principles, causality behind experimental choices, and the self-validating nature of each protocol. This document is intended for researchers, synthetic chemists, and drug development professionals who require definitive stereochemical assignment.
Comparative Analysis of Key Methodologies
The choice of an analytical method for absolute configuration determination is often dictated by the physical properties of the analyte, sample availability, and the instrumentation at hand. While several techniques exist, we will focus on three primary, orthogonal approaches: NMR-based derivatization (Mosher's Ester Analysis), chiroptical spectroscopy (Vibrational Circular Dichroism), and the definitive solid-state method (Single-Crystal X-ray Crystallography).
| Methodology | Principle | Sample Requirements | Advantages | Limitations |
| Mosher's Ester Analysis | Covalent derivatization of the alcohol into diastereomers, which are distinguishable by ¹H NMR spectroscopy.[3] | ~5-10 mg of purified alcohol, access to high-field NMR. | No crystallization needed; well-established and reliable for secondary alcohols; relatively low instrumentation barrier (NMR). | Requires chemical modification; potential for kinetic resolution or side reactions; interpretation can be complex for sterically hindered molecules.[4] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left- vs. right-circularly polarized IR light, compared against a computationally predicted spectrum.[2][5] | ~5-10 mg, soluble in an appropriate IR solvent (e.g., CDCl₃); requires VCD spectrometer and computational resources. | Non-destructive; performed in solution, reflecting the solution-state conformation; no derivatization or crystallization needed.[4][6] | Computationally intensive; can be challenging for highly flexible molecules; requires specialized instrumentation.[5] |
| Single-Crystal X-ray Crystallography | Anomalous dispersion of X-rays by atoms in a single crystal provides an unambiguous 3D structure.[7] | High-quality single crystal (~0.1 mm); access to a diffractometer. | The "gold standard" for absolute configuration; provides a complete, unambiguous 3D structure of the molecule in the solid state. | The primary challenge is growing a suitable single crystal, which is often difficult or impossible for small molecules or oils.[4][8] |
Method 1: Mosher's Ester Analysis
This NMR-based method is one of the most widely used techniques for determining the absolute configuration of chiral secondary alcohols and amines.[][10]
Causality and Principle
Enantiomers are indistinguishable by standard NMR. The Mosher method cleverly circumvents this by converting the chiral alcohol into a pair of diastereomers through esterification with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[11] These resulting diastereomeric esters have distinct spatial arrangements and, therefore, different NMR spectra.[3]
The analysis relies on a widely accepted conformational model where the ester carbonyl, Cα-CF₃, and Cα-OMe groups are roughly coplanar. This arrangement forces the phenyl group of the MTPA moiety to lie over one side of the analyte's backbone.[12] Protons on this "shielded" side will experience an upfield shift in the ¹H NMR spectrum compared to their counterparts in the other diastereomer. By systematically comparing the chemical shifts (δ) of the protons in the (R)-MTPA and (S)-MTPA esters, we can map the spatial arrangement around the carbinol center. The key analytical value is Δδ, calculated as δS - δR.
-
Positive Δδ (δS > δR): Protons are on the right side of the Mosher ester plane model.
-
Negative Δδ (δS < δR): Protons are on the left side of the Mosher ester plane model.
Experimental Workflow: Mosher's Ester Analysis
Caption: Workflow for Mosher's ester analysis.
Detailed Experimental Protocol
1. Preparation of the (R)-MTPA Ester: a. To a solution of (3R,4R)-1-Boc-4-methylpyrrolidin-3-ol (5.0 mg, ~0.023 mmol) in dry pyridine (0.5 mL), add (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl, 1.2 equivalents). b. Add a catalytic amount of 4-dimethylaminopyridine (DMAP). c. Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting alcohol is consumed. d. Quench the reaction with a few drops of water. Dilute with ethyl acetate and wash sequentially with 5% HCl, saturated NaHCO₃, and brine. e. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester is often pure enough for NMR analysis.
2. Preparation of the (S)-MTPA Ester: a. Repeat the exact procedure described above using (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl). It is critical to ensure reaction conditions are identical to avoid artifacts.[13]
3. NMR Acquisition and Analysis: a. Acquire high-resolution ¹H NMR spectra for both crude diastereomeric esters in the same solvent (e.g., CDCl₃). b. Carefully assign the chemical shifts for the protons adjacent to the newly formed ester, specifically H3, H4, and the C4-methyl protons. 2D NMR (COSY, HSQC) may be necessary for unambiguous assignment. c. Calculate Δδ (δS - δR) for each assigned proton. d. Apply the Mosher model to the calculated Δδ values to deduce the absolute configuration.
Hypothetical Data for (3R,4R)-1-Boc-4-methylpyrrolidin-3-ol
| Proton | Hypothetical δ (R-Ester) | Hypothetical δ (S-Ester) | Calculated Δδ (δS - δR) | Inferred Position (Model) |
| H3 (CH-O) | 5.35 ppm | 5.32 ppm | -0.03 | Left |
| H4 (CH-Me) | 2.51 ppm | 2.60 ppm | +0.09 | Right |
| C4-CH₃ | 1.05 ppm | 1.15 ppm | +0.10 | Right |
Based on this hypothetical data, the H4 and C4-CH₃ protons have positive Δδ values, placing them on the right side of the model. The H3 proton has a negative Δδ value, placing it on the left. This pattern is consistent with the known (3R,4R) configuration.
Method 2: Vibrational Circular Dichroism (VCD)
VCD is a powerful chiroptical technique that has emerged as a reliable alternative to X-ray crystallography for determining absolute configuration in solution.[5][6]
Causality and Principle
VCD measures the minute difference in the absorption of left- and right-handed circularly polarized infrared light during vibrational transitions.[2] While enantiomers have identical standard IR spectra, their VCD spectra are perfect mirror images, exhibiting bands of equal magnitude but opposite sign.
The method's power comes from the synergy between experimental measurement and quantum chemical computation.[14] The experimental VCD spectrum of the unknown compound is measured. Then, the VCD spectrum for one of the possible enantiomers (e.g., the (3R,4R) form) is calculated from first principles using Density Functional Theory (DFT). The experimental spectrum is then compared to the calculated spectrum. A strong correlation in the signs and relative intensities of the major VCD bands confirms the absolute configuration of the sample to be that of the enantiomer used in the calculation.[5]
Experimental and Computational Workflow: VCD Analysis
Caption: Workflow for VCD analysis.
Detailed Experimental & Computational Protocol
1. VCD Measurement: a. Dissolve the sample of 1-Boc-4-methylpyrrolidin-3-ol in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.[2] b. Transfer the solution to an IR cell with BaF₂ windows. c. Acquire the VCD and IR spectra on a commercial VCD spectrometer. Data collection may take several hours to achieve a good signal-to-noise ratio.
2. Computational Prediction: a. Build the structure of one enantiomer, for example, (3R,4R)-1-Boc-4-methylpyrrolidin-3-ol, in silico. b. Perform a thorough conformational search to locate all low-energy conformers. c. For each low-energy conformer, perform a geometry optimization and frequency calculation using an appropriate level of theory (e.g., B3LYP/6-31G(d)). d. Calculate the VCD and IR spectra for each conformer. e. Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.
3. Spectral Comparison: a. Visually and/or algorithmically compare the experimental VCD spectrum with the Boltzmann-averaged calculated spectrum for the (3R,4R) enantiomer. b. If the signs of the major bands match, the absolute configuration is confirmed as (3R,4R). If they are opposite, the configuration is (3S,4S).
Hypothetical Data Comparison for VCD Analysis
| Frequency (cm⁻¹) | Experimental VCD Sign | Calculated (3R,4R) Sign | Calculated (3S,4S) Sign | Conclusion |
| ~2980 | + | + | - | Match |
| ~1690 (C=O) | - | - | + | Match |
| ~1420 | - | - | + | Match |
| ~1370 | + | + | - | Match |
| ~1160 (C-O) | + | + | - | Match |
The strong correlation between the experimental and the calculated (3R,4R) spectra provides high confidence in the stereochemical assignment.
Method 3: Single-Crystal X-ray Crystallography
This technique stands as the ultimate arbiter for absolute configuration determination, provided a suitable crystal can be obtained.[7][8]
Causality and Principle
X-ray crystallography maps the electron density of a molecule within a crystal lattice. For chiral molecules crystallizing in non-centrosymmetric space groups, the phenomenon of anomalous dispersion can be used to determine the absolute structure.[1] When X-rays interact with electrons, a small phase shift occurs. This effect is usually negligible but becomes significant for wavelengths near the absorption edge of heavier atoms. However, even with only light atoms (C, H, N, O), high-quality data from modern diffractometers can allow for a reliable assignment.[15]
The analysis of the diffraction intensities allows for the calculation of the Flack parameter. A value close to 0 indicates the correct absolute configuration has been modeled, while a value close to 1 indicates the inverse configuration is correct.[15]
Experimental Workflow: X-ray Crystallography
Caption: Workflow for X-ray crystallography.
Detailed Protocol
1. Crystallization: a. This is the most critical and often challenging step. Systematically screen various solvents and solvent combinations (e.g., ethyl acetate/hexanes, acetone/water) using techniques like slow evaporation, vapor diffusion, or cooling. b. The goal is to obtain a single, non-twinned crystal of sufficient size and quality.
2. Data Collection: a. Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer. b. Cool the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion. c. Collect a full sphere of diffraction data.
3. Structure Solution and Refinement: a. Process the diffraction data and solve the structure using direct methods or other algorithms. b. Refine the atomic positions and thermal parameters. c. Critically, perform a refinement that allows for the determination of the Flack parameter.
Expected Data Output
| Parameter | Value | Interpretation |
| Determined Structure | (3R,4R) | The refined model corresponds to the (3R,4R) configuration. |
| Flack Parameter | 0.05(3) | A value close to zero with a small error confirms the (3R,4R) assignment is correct with high confidence. |
| Space Group | P2₁2₁2₁ (Chiral) | The molecule crystallized in a non-centrosymmetric space group, allowing for absolute configuration determination. |
Conclusion and Recommendations
Verifying the absolute configuration of (3R,4R)-1-Boc-4-methylpyrrolidin-3-ol is an essential step in its application as a chiral building block. The three methods discussed—Mosher's analysis, VCD, and X-ray crystallography—provide orthogonal and robust pathways to this determination.
-
Recommendation for initial, non-crystalline samples: Begin with Mosher's ester analysis . It is a well-vetted, reliable method that relies on standard NMR instrumentation.
-
Recommendation for a non-destructive, solution-phase analysis: If the instrumentation is available, Vibrational Circular Dichroism is an excellent choice. It avoids chemical modification and provides insight into the molecule's conformation in solution.
-
Recommendation for the definitive standard: If the compound can be crystallized, Single-Crystal X-ray Crystallography should be pursued. It provides the most unambiguous and complete structural information.
For a truly self-validating system, employing two of these orthogonal techniques (e.g., Mosher's analysis and VCD) provides the highest possible confidence in the stereochemical assignment, ensuring the integrity of subsequent research and development.
References
-
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved February 15, 2026, from [Link]
-
Absolute configuration of complex chiral molecules. (n.d.). Spark904. Retrieved February 15, 2026, from [Link]
-
Determination of absolute configuration. (2024, February 19). Purechemistry. Retrieved February 15, 2026, from [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
-
NotEvans. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]
-
Gawronski, J. (2010). Determination of Absolute Configuration—an Overview Related to This Special Issue. Chirality, 22(1), 1-4. [Link]
-
Guo, J., et al. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Retrieved February 15, 2026, from [Link]
-
Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. (n.d.). Schrödinger. Retrieved February 15, 2026, from [Link]
-
Nafie, L. A. (2011). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. ResearchGate. Retrieved February 15, 2026, from [Link]
-
Cai, Q., et al. (2020). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Apollo - University of Cambridge Repository. [Link]
-
Ahlin, M., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15880. [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. ResearchGate. Retrieved February 15, 2026, from [Link]
-
Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? (n.d.). University of Toronto. Retrieved February 15, 2026, from [Link]
-
Wang, B. (2023, August 18). Absolute configuration determination of small molecules with X-ray and electron diffraction. American Crystallographic Association. Retrieved February 15, 2026, from [Link]
-
A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Bhushan, R., & Kumar, V. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-121. Retrieved February 15, 2026, from [Link]
-
Ahuja, S. (2002, May 1). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved February 15, 2026, from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 15, 2026, from [Link]
Sources
- 1. rigaku.com [rigaku.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spark904.nl [spark904.nl]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. researchgate.net [researchgate.net]
- 7. purechemistry.org [purechemistry.org]
- 8. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. experts.umn.edu [experts.umn.edu]
- 12. individual.utoronto.ca [individual.utoronto.ca]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. schrodinger.com [schrodinger.com]
- 15. Absolute configuration determination of small molecules with X-ray and electron diffraction – Pharma Crystallization Summit [crystallizationsummit.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of trans-1-Boc-4-methylpyrrolidin-3-ol
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of trans-1-Boc-4-methylpyrrolidin-3-ol, a key building block in modern medicinal chemistry. By understanding the chemical nature of this compound and adhering to established best practices, you can ensure a safe and compliant laboratory environment.
The disposal procedures outlined here are synthesized from the safety profiles of structurally similar compounds and general guidelines for chemical waste management. The core principle is to treat this compound as a non-halogenated organic waste stream, with specific considerations for its potential hazards.
Hazard Assessment and Chemical Profile
-
Pyrrolidine Moiety : Pyrrolidine and its derivatives are known to be flammable and can possess toxicological properties.[1][2] The parent compound, pyrrolidine, is classified as a flammable liquid and can cause severe skin burns and eye damage.[3]
-
Alcohol Functionality : The hydroxyl group can contribute to the compound's solubility in polar solvents.
-
Boc Protecting Group : The Boc group is generally stable under basic and nucleophilic conditions but is readily cleaved by acids.[4][5] This reactivity is a key consideration in preventing unintentional deprotection in waste containers.
Based on this analysis, this compound should be handled as a potentially flammable and irritating organic compound.
Table 1: Hazard Profile based on Structural Analogs
| Hazard Category | Associated Functional Group | GHS Classification (Inferred) | Disposal Consideration |
| Flammability | Pyrrolidine Ring | Flammable Liquid (Category 2 or 3) | Keep away from ignition sources. |
| Skin/Eye Irritation | Pyrrolidine Ring/Amine | Skin Irritant/Corrosive, Eye Damage | Wear appropriate Personal Protective Equipment (PPE).[6] |
| Toxicity | Pyrrolidine Ring | Harmful if swallowed or inhaled | Handle in a well-ventilated area. |
Immediate Safety and Handling
Before beginning any work that will generate waste, it is imperative to have the correct safety measures in place.
Personal Protective Equipment (PPE)
-
Eye Protection : Chemical safety goggles are mandatory.
-
Hand Protection : Chemically resistant gloves, such as nitrile gloves, must be worn. Inspect gloves for any signs of degradation before use.
-
Body Protection : A flame-resistant laboratory coat should be worn at all times.
Engineering Controls
-
All handling and preparation of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
Spill and Leak Management
In the event of a spill, prompt and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : Immediately alert others in the vicinity and ensure the area is well-ventilated.
-
Containment : If it is safe to do so, prevent the spill from spreading using absorbent materials such as sand, vermiculite, or a commercial spill kit.[3][7]
-
Collection : Carefully collect the absorbed material using non-sparking tools and place it in a designated, sealable container for hazardous waste.
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to waste segregation, containment, and labeling. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][8]
Step 1: Waste Segregation
Proper segregation is the most critical step to ensure safe disposal and prevent dangerous chemical reactions in the waste container.
-
Designated Waste Stream : this compound waste should be collected in a container designated for non-halogenated organic solvent waste .[7][9][10]
-
Incompatible Materials : Do not mix this waste with:
-
Acids : Strong acids can cause the violent cleavage of the Boc protecting group, potentially leading to pressure buildup in the container.[11][12]
-
Oxidizers : Mixing with strong oxidizing agents can create a fire or explosion hazard.
-
Halogenated Solvents : Keep separate from chlorinated solvents (e.g., dichloromethane, chloroform) to facilitate proper disposal and potential fuel blending.[13]
-
Aqueous Waste : Keep the water content in the organic waste container to a minimum (ideally <25%).[7]
-
Step 2: Waste Container Selection and Management
-
Material Compatibility : Use a container made of a material compatible with organic solvents, such as high-density polyethylene (HDPE) or glass. The container must be in good condition with no leaks or cracks.[9][10]
-
Secure Closure : The container must have a tightly sealing screw cap to prevent leaks and the escape of vapors.[8][9] Funnels should not be left in the container opening.
-
Headspace : Do not overfill the container. Leave at least 1 inch of headspace to allow for vapor expansion.[7]
Step 3: Labeling
Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
Initial Labeling : Affix a hazardous waste tag to the container before adding the first drop of waste.[7][9]
-
Required Information : The label must include:
Step 4: Storage and Accumulation
-
Satellite Accumulation Area (SAA) : Store the sealed waste container in a designated SAA, which should be at or near the point of generation.[7][13]
-
Secondary Containment : Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[7]
-
Safe Storage Conditions : The storage area must be cool, dry, and well-ventilated, away from heat, sparks, and open flames.[6]
Step 5: Final Disposal
-
Institutional Procedures : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Waste Pickup Request : When the container is approximately three-quarters full, submit a waste collection request as per your institution's protocol.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
Conclusion
The responsible management of chemical waste is a shared duty that protects researchers, the community, and the environment. By treating this compound as a non-halogenated, flammable, and potentially irritating compound, and by following the detailed procedures for segregation, containment, and labeling, you contribute to a culture of safety and compliance in your laboratory. Always consult your institution's specific EHS guidelines, as they may have additional requirements.
References
- Benchchem. (n.d.). Prudent Disposal of 1-Acetyl-2-ethynylpyrrolidine: A Step-by-Step Guide for Laboratory Personnel.
- Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure.
- Campus Operations, Temple University. (2021, October). CHEMICAL WASTE GUIDELINE: Non-Halogenated Solvents.
- University of Louisville, Department of Environmental Health and Safety. (2025, August 22). Chemical Waste Management: Combining Compatible Used Organic Solvents.
- Texas A&M University, Environmental Health & Safety. (n.d.). Chemical Waste.
- Northwestern University, Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- MilliporeSigma. (2026, January 29). SAFETY DATA SHEET.
- Tokyo Chemical Industry Co., Ltd. (2023, March 5). SAFETY DATA SHEET: (S)-1-Methyl-3-pyrrolidinol.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: Pyrrolidine.
- Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS.
- CDH Fine Chemical. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Benchchem. (n.d.). Safeguarding Your Research: Proper Disposal of Boc-D-4-aminomethylphe(Boc).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Fisher Scientific. (2012, April 16). SAFETY DATA SHEET: Pyrrolidine.
- BASF CORPORATION. (2019, May 16). Safety Data Sheet.
- Plytix. (n.d.). Safety Data Sheet.
- Hebei Boze Chemical Co., Ltd. (2023, July 4). BOC deprotection. Retrieved from Hebei Boze Chemical Co., Ltd. website.
- Suzhou Highfine Biotech. (n.d.). Double BOC protection selective removal method.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Difaem e.V. & Ecumenical Pharmaceutical Network. (2020, April 2). A safety and chemical disposal guideline for Minilab users.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: Methyl N-Boc-pyrrolidine-3-carboxylate.
- Fisher Scientific. (2009, October 2). SAFETY DATA SHEET: 3-Pyrrolidinol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Double BOC protection selective removal method [en.highfine.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. louisville.edu [louisville.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 11. BOC deprotection [ms.bzchemicals.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
